KLA peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C72H138N20O15 |
|---|---|
Molecular Weight |
1524.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H138N20O15/c1-41(2)37-55(89-63(97)49(79)25-13-19-31-73)68(102)80-45(9)60(94)85-51(27-15-21-33-75)65(99)90-56(38-42(3)4)69(103)81-46(10)59(93)84-50(26-14-20-32-74)64(98)87-53(29-17-23-35-77)67(101)92-58(40-44(7)8)70(104)82-47(11)61(95)86-52(28-16-22-34-76)66(100)91-57(39-43(5)6)71(105)83-48(12)62(96)88-54(72(106)107)30-18-24-36-78/h41-58H,13-40,73-79H2,1-12H3,(H,80,102)(H,81,103)(H,82,104)(H,83,105)(H,84,93)(H,85,94)(H,86,95)(H,87,98)(H,88,96)(H,89,97)(H,90,99)(H,91,100)(H,92,101)(H,106,107)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
InChI Key |
HJGYUFLSCLNDHT-QIAHVZGYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
The K-L-A Peptide: A Technical Guide to its Mitochondrial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (KLAKLAK)2 peptide, commonly known as KLA, is a synthetic, cationic, amphipathic α-helical peptide that has garnered significant interest in cancer research due to its pro-apoptotic activity.[1][2] Originally developed as an antimicrobial peptide, its structural resemblance to the BH3-only domain of the Bcl-2 family of proteins allows it to selectively target and disrupt mitochondrial membranes, leading to programmed cell death.[3][4] However, its therapeutic potential is hindered by poor penetration of eukaryotic cell membranes.[5][6] This guide provides an in-depth technical overview of the KLA peptide's mechanism of action on mitochondria, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated molecular pathways and experimental workflows.
Core Mechanism of Action: Mitochondrial Disruption
The primary mechanism of action of the this compound is the induction of apoptosis through direct interaction with and permeabilization of the mitochondrial membranes.[1][5] This process bypasses many of the upstream apoptotic signaling pathways, making it a potent inducer of cell death, even in cancer cells that have developed resistance to conventional therapies.
Signaling Pathway of KLA-Induced Apoptosis
The intracellular cascade initiated by the this compound is centered on the mitochondria. Once internalized into the cell, the peptide's positive charge and amphipathic nature drive its accumulation at the negatively charged mitochondrial membranes.
Caption: this compound-induced mitochondrial apoptosis pathway.
The key steps in this pathway are:
-
Cellular Entry: Due to its poor intrinsic cell-penetrating ability, the this compound is often conjugated to a cell-penetrating peptide (CPP), such as polyarginine (R7), to facilitate its entry into cancer cells.[7][8]
-
Mitochondrial Targeting and Membrane Permeabilization: Once inside the cell, the this compound translocates to the mitochondria. Its cationic and amphipathic properties promote its interaction with the anionic mitochondrial membranes, leading to their disruption.[3][6] This results in Mitochondrial Outer Membrane Permeabilization (MOMP).
-
Cytochrome c Release: The permeabilization of the outer mitochondrial membrane leads to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[5][6][9]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates effector caspases such as caspase-3.[5][10]
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[10]
Some evidence also suggests that the this compound may indirectly promote the activation of the pro-apoptotic Bcl-2 family proteins Bax and Bak, which further contributes to MOMP.[3][11]
Quantitative Data on this compound Activity
The pro-apoptotic efficacy of the this compound, particularly when fused with a cell-penetrating domain, has been quantified in various cancer cell lines.
| Peptide | Cell Line | Assay | Metric | Value | Reference |
| r7-kla | HT-1080 | MTS | IC50 | 3.54 ± 0.11 µmol/L | [7][8] |
| KLA-iRGD | MKN45 | Annexin V/PI | Apoptotic Cells | Significantly increased vs KLA alone | [5] |
| HPRP-A1 + kla | MCF-7 | Flow Cytometry | Apoptosis Rate | Up to 65% | [6][12] |
| HPRP-A1 + kla | A549 | Flow Cytometry | Apoptosis Rate | Up to 45% | [6] |
| Dimer B (KLA analog) | HeLa | - | LD50 | 1.6 µM | [9][13] |
| KLA + Ionizing Radiation | THP-1 | MTT | Cell Viability | 43.3 ± 6.5% | [14] |
Experimental Protocols
The investigation of the this compound's mechanism of action involves a variety of assays to assess mitochondrial function and apoptosis.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A key indicator of mitochondrial dysfunction and an early event in apoptosis is the dissipation of the mitochondrial membrane potential.
Principle: The lipophilic cationic dye JC-1 accumulates in healthy mitochondria, where it forms aggregates that fluoresce red. Upon mitochondrial depolarization, JC-1 remains in the cytoplasm as monomers and fluoresces green. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[15]
Protocol:
-
Seed cells in a suitable culture plate and treat with the this compound or control for the desired time.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the fluorescence using a flow cytometer, fluorescence microscope, or plate reader. Excite at 488 nm and measure emissions at ~530 nm (green) and ~590 nm (red).
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Cytochrome c Release Assay
This assay quantifies the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.
Principle: Cells are fractionated to separate the mitochondrial and cytosolic components. The presence of cytochrome c in each fraction is then determined by Western blotting.
Protocol:
-
Treat cells with the this compound and harvest.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.
-
Lyse the mitochondrial pellet in a suitable buffer.
-
Determine the protein concentration of both fractions.
-
Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for cytochrome c.
-
Use antibodies against a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., tubulin) as loading and fractionation controls.[6]
-
Detect the primary antibodies with a suitable secondary antibody and visualize the bands.
Caspase Activity Assay
The activation of caspases, particularly the effector caspase-3, is a central event in the execution phase of apoptosis.
Principle: These assays utilize a substrate that contains a specific caspase recognition sequence linked to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
Protocol:
-
Culture and treat cells with the this compound.
-
Lyse the cells to release the cellular contents, including caspases.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysate.
-
Incubate at 37°C to allow for the enzymatic reaction.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The signal intensity is directly proportional to the caspase-3 activity in the sample.
Experimental Workflow for Assessing KLA Activity
A typical experimental workflow to characterize the mitochondrial mechanism of action of a novel KLA-CPP conjugate is outlined below.
Caption: A standard experimental workflow for evaluating this compound efficacy.
Conclusion
The this compound represents a promising class of anti-cancer agents that directly target the powerhouse of the cell, the mitochondria, to induce apoptosis. Its mechanism of action, centered on the disruption of mitochondrial membrane integrity, offers a direct route to cell death that can circumvent resistance mechanisms developed against other therapeutics. The primary challenge remains the efficient and targeted delivery of the this compound to cancer cells. Future research and drug development efforts will likely focus on novel conjugation strategies and delivery systems to enhance its therapeutic index and unlock its full potential in the fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Coadministration of this compound with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A mitochondrial targeted fusion peptide exhibits remarkable cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel CD47-blocking peptide fused to pro-apoptotic KLA repeat inhibits lung cancer growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis inducing, conformationally constrained, dimeric peptide analogs of KLA with submicromolar cell penetrating abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]
The KLA Peptide: A Technical Guide to a Pro-Apoptotic Agent
Sequence: H-Lys-Leu-Ala-Lys-Leu-Ala-Lys-Lys-Leu-Ala-Lys-Leu-Ala-Lys-NH2
The KLA peptide is a cationic, amphipathic peptide renowned for its pro-apoptotic capabilities, primarily through the disruption of mitochondrial membranes.[1][2] Its sequence, (KLAKLAK)2, allows it to form an α-helical structure that selectively targets and permeabilizes mitochondrial membranes, leading to the initiation of the intrinsic apoptotic cascade.[1][3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the peptide's mechanism of action, experimental protocols, and relevant quantitative data.
Mechanism of Action: The Mitochondrial Pathway of Apoptosis
Upon entering a cell, the this compound preferentially localizes to the mitochondria, a consequence of the similarity in lipid composition between mitochondrial and bacterial membranes, the latter being the original target of many antimicrobial peptides.[4] The peptide's cationic nature facilitates its interaction with the negatively charged mitochondrial membrane. This interaction leads to membrane disruption, triggering a cascade of events that culminate in programmed cell death.
The primary mechanism involves the permeabilization of the outer mitochondrial membrane, which leads to the release of key pro-apoptotic factors into the cytoplasm.[1][4] One of the most critical of these is cytochrome c.[1][5] Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9, initiating a caspase cascade. Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3, which are responsible for the cleavage of numerous cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[5]
Caption: this compound-induced mitochondrial apoptosis pathway.
Challenges and Strategies in this compound Delivery
A significant hurdle in the therapeutic application of the this compound is its poor ability to penetrate eukaryotic cell membranes.[1][2] To overcome this limitation, KLA is often conjugated with cell-penetrating peptides (CPPs). These fusion peptides exhibit enhanced cellular uptake, allowing KLA to reach its intracellular target and exert its pro-apoptotic effects.[5]
Quantitative Data
The efficacy of KLA and its derivatives has been quantified in numerous studies. The following tables summarize key findings.
| Cell Line | Peptide Conjugate | Outcome | Reference |
| MCF-7 (Breast Cancer) | KLA + HPRP-A1 | Up to 65% apoptosis | [4] |
| A549 (Lung Cancer) | KLA + HPRP-A1 | Up to 45% apoptosis | [4] |
| MKN45 (Gastric Cancer) | KLA-iRGD | Significant tumor growth inhibition in vivo | [1] |
| KATO III (Gastric Cancer) | KLA-iRGD | Reduced cell viability in vitro | [1] |
| THP-1 (Leukemia) | CPP44-KLA | 41.5% reduction in cell viability | [6] |
| H1299 (Lung Cancer) | D-KLA-R | IC50 of ~3.17 µM | [7] |
Experimental Protocols
Peptide Synthesis (Solid-Phase)
The this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[8]
General Workflow:
-
Resin Preparation: Start with a suitable resin, such as MBHA rink amide resin.[8]
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Lys, Leu, Ala) using a coupling agent (e.g., DIC/Oxyma or HATU) and a base (e.g., DIPEA).
-
Fmoc Deprotection: After each coupling, remove the Fmoc protecting group with a piperidine solution to allow for the next amino acid to be added.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Analysis: Confirm the molecular weight of the purified peptide using mass spectrometry.[8]
Caption: Solid-phase peptide synthesis workflow.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method to assess cell viability.[1][6]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MKN45, KATO III) in a 96-well plate at a density of 5x10³ cells/well and culture for 12-24 hours.[1][6]
-
Peptide Treatment: Treat the cells with varying concentrations of the this compound or its conjugates for a specified duration (e.g., 12, 24, or 48 hours).[1][8]
-
MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 4 hours at 37°C.[6][8]
-
Formazan Solubilization: Remove the supernatant and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 492 nm or 540 nm) using a microplate reader.[6][8]
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[1]
-
Staining: Resuspend the cells in binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant.[1]
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the anti-tumor efficacy of KLA peptides in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., MKN45) into the flank of immunocompromised mice (e.g., nude mice).[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Peptide Administration: Administer the this compound conjugate (e.g., 10 mg/kg KLA-iRGD) via a suitable route (e.g., intraperitoneal injection) every few days.[1][8]
-
Tumor Measurement: Measure the tumor volume regularly using calipers.[1][8]
-
Endpoint Analysis: At the end of the study, excise the tumors and potentially other organs for further analysis (e.g., histology, immunohistochemistry).[8]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Coadministration of this compound with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
The KLA Peptide: A Technical Guide to Structure, Amphipathicity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the KLA peptide, a cationic amphipathic peptide with significant potential in therapeutic applications, particularly in oncology. This document details its structural properties, amphipathic nature, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.
Core Concepts: Structure and Amphipathicity
The this compound is a synthetic, cationic peptide with the amino acid sequence (KLAKLAKKLAKLAK)-NH2.[1][2] Its design is based on a repeating motif of lysine (K), a positively charged amino acid, and leucine (L) and alanine (A), which are hydrophobic amino acids. This arrangement confers a key property to the peptide: amphipathicity.
When in a helical conformation, the this compound spatially segregates its hydrophobic and hydrophilic residues, creating a distinct polar and nonpolar face. This amphipathic α-helical structure is crucial for its biological activity, enabling it to interact with and disrupt cell membranes, particularly the negatively charged mitochondrial membranes of cancer cells.[3][4]
Helical Wheel Projection
The amphipathic nature of the this compound can be visualized using a helical wheel projection. The lysine residues cluster on one side of the helix, creating a positively charged face, while the leucine and alanine residues are positioned on the opposite side, forming a hydrophobic face. This segregation of charges and hydrophobicity is a defining characteristic of the this compound.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the biophysical and cytotoxic properties of the this compound and its derivatives.
| Property | Value | Conditions | Reference |
| Amino Acid Sequence | (KLAKLAKKLAKLAK)-NH2 | - | [1][2] |
| Molecular Formula | C72H139N21O14 | - | [2] |
| Molecular Weight | 1522.08 g/mol | - | [2] |
| α-Helical Content | ~34% | In the presence of SDS | [5] |
| α-Helical Content | ~44% | In the presence of TFE | [5] |
Table 1: Physicochemical Properties of the this compound
| Peptide/Derivative | Cell Line | IC50 (µM) | Reference |
| TCTP-KLA | Various cancer cell lines | 7 - 10 | [6] |
| r7-kla | HT-1080 | 3.54 ± 0.11 | [7] |
| r7-kla | Various cancer cell lines | 3 - 25 | [7] |
| D-KLA-R | LL/2 (LLC1) lung carcinoma | 3.17 | [3] |
| Dimer B (KLA derivative) | HeLa | 1.6 (LD50) | [8] |
| RV3-KLA | MDA-MB-231 | 12.82 ± 0.15 | [1] |
| R9-KLA | MDA-MB-231 | 21.06 ± 0.22 | [1] |
| HMK (contains KLA) | SK-BR-3 | 8.36 ± 0.62 | [5] |
| HMK (contains KLA) | MCF-10A (normal) | 32.40 ± 2.93 | [5] |
Table 2: Cytotoxicity (IC50) of this compound and its Derivatives on Various Cell Lines
Mechanism of Action: Inducing Apoptosis
The primary mechanism of action of the this compound is the induction of apoptosis by disrupting the mitochondrial membrane.[4][9] Due to its cationic nature, the this compound exhibits low cytotoxicity to normal eukaryotic cells as it cannot efficiently cross the zwitterionic plasma membrane.[9] However, when delivered into cancer cells, often with the aid of a cell-penetrating peptide, it preferentially targets the negatively charged mitochondrial membrane.[3][4]
The interaction of the this compound with the mitochondrial membrane leads to its permeabilization, resulting in the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[8][9] Cytosolic cytochrome c then activates a cascade of caspases, specifically initiating the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[5][9] Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[5]
Caption: this compound's apoptotic signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of the this compound.
Peptide Synthesis and Purification
Objective: To synthesize and purify the this compound.
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS):
-
The this compound ((KLAKLAKKLAKLAK)-NH2) is synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis protocol.
-
Rink amide resin is used as the solid support to generate the C-terminal amide.
-
Fmoc-protected amino acids are sequentially coupled to the growing peptide chain.
-
Each coupling step is followed by a deprotection step to remove the Fmoc group from the N-terminus, allowing for the addition of the next amino acid.
-
Coupling reagents such as HBTU/HOBt are used to facilitate amide bond formation.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers.
-
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The crude peptide is purified using a preparative RP-HPLC system.
-
A C18 column is commonly used.
-
A linear gradient of acetonitrile in water, both containing 0.1% TFA, is employed to elute the peptide.
-
Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the this compound.
-
-
Lyophilization:
-
The pure peptide fractions are pooled and lyophilized to obtain the final peptide as a white powder.
-
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of the this compound.
Protocol:
-
Sample Preparation:
-
The lyophilized this compound is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
To mimic a membrane environment, the peptide can be analyzed in the presence of membrane mimetics such as sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE).
-
-
CD Measurement:
-
CD spectra are recorded on a spectropolarimeter.
-
Measurements are typically performed in a quartz cuvette with a 1 mm path length.
-
Spectra are recorded from 190 to 260 nm.
-
A baseline spectrum of the buffer or membrane mimetic solution without the peptide is recorded and subtracted from the peptide spectrum.
-
-
Data Analysis:
-
The resulting CD spectra are expressed as mean residue ellipticity.
-
The percentage of α-helical content is estimated from the ellipticity values at 222 nm.
-
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the this compound on cancer cells.
Protocol:
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
-
Peptide Treatment:
-
The this compound is dissolved in cell culture medium to various concentrations.
-
The cells are treated with the peptide solutions and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
-
Formazan Solubilization:
-
The medium is removed, and a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the peptide that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Mitochondrial Membrane Potential Assay (JC-1 Assay)
Objective: To assess the effect of the this compound on the mitochondrial membrane potential.
Protocol:
-
Cell Treatment:
-
Cells are treated with the this compound for a desired period.
-
-
JC-1 Staining:
-
The cells are then incubated with the JC-1 dye. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming aggregates that fluoresce red. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as monomers and fluoresces green.
-
-
Fluorescence Measurement:
-
The fluorescence intensity is measured using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.
-
-
Data Analysis:
-
The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
-
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating the anticancer activity of a KLA-based peptide and the logical relationship of its amphipathic properties.
Caption: Experimental workflow for this compound evaluation.
Caption: Logical flow of this compound's amphipathicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for predicting peptides with anticancer and antimicrobial properties by a tri-fusion neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. The cell penetrating ability of the proapoptotic peptide, KLAKLAKKLAKLAK fused to the N-terminal protein transduction domain of translationally controlled tumor protein, MIIYRDLISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spandidos-publications.com [spandidos-publications.com]
KLA Peptide-Induced Cytochrome C Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (KLAKLAK)2 peptide, hereafter referred to as KLA, is a potent pro-apoptotic agent that selectively disrupts mitochondrial membranes, triggering the intrinsic apoptotic pathway. This technical guide provides an in-depth overview of the core mechanism of KLA-induced apoptosis: the release of cytochrome c from the mitochondria. We will explore the molecular signaling cascade, present quantitative data on KLA's efficacy, and provide detailed experimental protocols for studying this phenomenon. This document is intended to be a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic potential of KLA and other mitochondrial-targeting peptides.
Introduction
The KLA peptide is a cationic, amphipathic α-helical peptide. Its structure allows it to preferentially interact with and disrupt the negatively charged mitochondrial membranes of eukaryotic cells.[1] However, KLA's poor cell-penetrating ability necessitates its conjugation with a cell-penetrating peptide (CPP) or a tumor-homing peptide for effective intracellular delivery.[1][2] Once inside the cell, KLA targets the mitochondria, leading to the permeabilization of the mitochondrial outer membrane (MOMP).[3] This event is a critical "point of no return" in apoptosis, as it allows for the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[2] Cytosolic cytochrome c then initiates a cascade of caspase activation, culminating in programmed cell death.[2]
Mechanism of Action: The Signaling Pathway
The pro-apoptotic activity of the this compound is centered on its ability to induce mitochondrial membrane permeabilization. The following signaling pathway outlines the key events leading to cytochrome c release and subsequent apoptosis.
Caption: Signaling pathway of KLA-induced cytochrome c release and apoptosis.
The mechanism is initiated by the internalization of a CPP-KLA conjugate, which then releases the this compound into the cytosol. KLA's interaction with the mitochondrial membrane is dependent on the mitochondrial membrane potential.[3][4] It is believed to directly disrupt the lipid bilayer, leading to the formation of pores and subsequent permeabilization of the outer mitochondrial membrane. This allows for the release of intermembrane space proteins, including cytochrome c, into the cytosol. Cytosolic cytochrome c binds to Apaf-1, which recruits pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[2]
Quantitative Data on this compound Efficacy
The cytotoxic and pro-apoptotic effects of KLA peptides have been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity (IC50) of KLA Peptides in Various Cancer Cell Lines
| Peptide | Cell Line | Cancer Type | IC50 (µM) | Reference |
| r7-kla | HT-1080 | Fibrosarcoma | 3.54 ± 0.11 | [1] |
| D-KLA-R | H1299 | Lung Carcinoma | ~5 | [5] |
| kla-r7 | LL/2 (LLC1) | Lung Carcinoma | 3.17 | [5] |
| TCTP-KLA | Various | Not Specified | 7 - 10 | |
| Dimer B (KLA analog) | HeLa | Cervical Cancer | 1.6 | [6] |
| HPRP-A1 + kla (64 µM) | MCF-7 | Breast Cancer | Not an IC50 value | [2] |
| HPRP-A1 + kla (125 µM) | MCF-7 | Breast Cancer | Not an IC50 value | [2] |
| HPRP-A1 + kla (64 µM) | A549 | Lung Cancer | Not an IC50 value | [2] |
| HPRP-A1 + kla (125 µM) | A549 | Lung Cancer | Not an IC50 value | [2] |
*Note: For the HPRP-A1 + kla co-administration, the data represents the concentration of kla that, in the presence of 4 µM HPRP-A1, resulted in significant apoptosis (up to 65% in MCF-7 and 45% in A549 cells).[2]
Table 2: Quantitative Analysis of KLA-Induced Apoptosis and Cytochrome C Release
| Peptide/Treatment | Cell Line | Assay | Result | Reference |
| r7-kla (10 µmol/L) | HT-1080 | Annexin V/PI Staining | Significant increase in early and late apoptotic cells within 10 minutes. | [6] |
| HPRP-A1 + kla | MCF-7 | Western Blot (Cytochrome C) | Decreased mitochondrial cytochrome c and increased cytosolic cytochrome c in the co-administration group. | [2] |
| HPRP-A1 + kla | A549 | Western Blot (Cytochrome C) | Decreased mitochondrial cytochrome c and increased cytosolic cytochrome c in the co-administration group. | [2] |
| D-KLA-R (5 µM) | H1299 | Mitochondrial Membrane Potential | Significant reduction in mitochondrial membrane potential. | [5] |
| r7-kla / R7-KLA (3.6µM) | Isolated Rat Liver Mitochondria | Membrane Permeabilization | Significant permeabilization of inner and outer mitochondrial membranes. | [4] |
Experimental Protocols
This section provides a detailed, synthesized protocol for assessing this compound-induced cytochrome c release using subcellular fractionation and western blotting.
Experimental Workflow
The overall workflow for this experiment is depicted in the following diagram:
Caption: Experimental workflow for assessing KLA-induced cytochrome c release.
Detailed Protocol
Materials:
-
Cell Line: Appropriate cancer cell line (e.g., HeLa, A549).
-
CPP-KLA Conjugate: Lyophilized peptide.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate Buffered Saline (PBS): pH 7.4, ice-cold.
-
Subcellular Fractionation Buffer: (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 250 mM sucrose, and protease inhibitor cocktail).
-
Dounce Homogenizer.
-
Microcentrifuge.
-
Protein Assay Reagents: (e.g., BCA Protein Assay Kit).
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membrane.
-
Transfer Buffer.
-
Blocking Buffer: (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibodies:
-
Mouse anti-cytochrome c antibody.
-
Rabbit anti-COX IV antibody (mitochondrial loading control).
-
Mouse anti-GAPDH antibody (cytosolic loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-mouse IgG.
-
HRP-conjugated anti-rabbit IgG.
-
-
Chemiluminescent Substrate.
-
Imaging System.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate culture vessels.
-
Prepare a stock solution of the CPP-KLA conjugate in sterile water or an appropriate solvent.
-
Treat the cells with the desired concentrations of the CPP-KLA conjugate for the specified time (e.g., 4-24 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once more with ice-cold PBS.
-
-
Subcellular Fractionation:
-
Resuspend the cell pellet in 500 µL of ice-cold subcellular fractionation buffer.
-
Incubate on ice for 20 minutes.
-
Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times using a 1 mL syringe, or by using a Dounce homogenizer.
-
Centrifuge the homogenate at 720 x g for 5 minutes at 4°C to pellet the nuclei.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Wash the mitochondrial pellet with fractionation buffer and resuspend in a suitable lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the cytosolic and mitochondrial fractions using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel (e.g., 12-15%).
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-cytochrome c, anti-COX IV, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ).
-
Normalize the cytosolic cytochrome c signal to the GAPDH signal and the mitochondrial cytochrome c signal to the COX IV signal.
-
Compare the levels of cytosolic cytochrome c in treated versus untreated cells to quantify the extent of release.
-
Conclusion
The this compound represents a promising class of anti-cancer agents that exploit a fundamental apoptotic pathway. Its ability to directly target and permeabilize mitochondrial membranes, leading to the release of cytochrome c, offers a mechanism that can potentially circumvent resistance to conventional chemotherapies. This technical guide has provided a comprehensive overview of the signaling pathway, quantitative data on its efficacy, and detailed protocols for its study. A thorough understanding of these aspects is crucial for the continued development and optimization of KLA-based therapeutics for the treatment of cancer and other diseases characterized by apoptotic dysregulation.
References
- 1. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. Potential-dependent membrane permeabilization and mitochondrial aggregation caused by anticancer polyarginine-KLA peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
The Pro-Apoptotic KLA Peptide: A Technical Guide to its Role in Caspase Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KLA peptide, a cationic amphipathic peptide with the sequence (KLAKLAK)2, is a potent inducer of apoptosis, or programmed cell death. Its mechanism of action primarily involves the disruption of mitochondrial membranes, a critical control point in the intrinsic apoptotic pathway. This targeted disruption leads to the release of pro-apoptotic factors from the mitochondria, culminating in the activation of a cascade of cysteine-aspartic proteases known as caspases. This technical guide provides an in-depth exploration of the this compound's role in caspase activation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. While the native this compound exhibits low cytotoxicity to eukaryotic cells due to its poor cell-penetrating ability, its conjugation with cell-penetrating peptides (CPPs) has enabled its effective use as a pro-apoptotic agent in cancer research.
Core Mechanism: Mitochondrial Disruption and Apoptosome Formation
Upon successful delivery into the cytoplasm, the this compound preferentially targets the negatively charged mitochondrial membranes. Its amphipathic helical structure is thought to facilitate its insertion into the lipid bilayer, leading to the formation of pores and the permeabilization of the outer mitochondrial membrane (OMM).[1][2] This event, known as mitochondrial outer membrane permeabilization (MOMP), is a point of no return in the apoptotic process.
MOMP results in the release of several pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[3] In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), triggering its oligomerization and the formation of a large protein complex called the apoptosome. The apoptosome then recruits and activates the initiator caspase, pro-caspase-9.
Caspase Activation Cascade
The activation of caspase-9 by the apoptosome marks the beginning of a proteolytic cascade that ultimately leads to the execution of apoptosis. Activated caspase-9 cleaves and activates effector caspases, primarily pro-caspase-3 and pro-caspase-7. These effector caspases are responsible for the cleavage of a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies. A key substrate of effector caspases is Poly (ADP-ribose) polymerase (PARP), and the detection of cleaved PARP is a widely used marker of apoptosis.[4]
Quantitative Data on this compound-Induced Apoptosis and Caspase Activation
The pro-apoptotic efficacy of the this compound, often in conjunction with a cell-penetrating peptide, has been quantified in various cancer cell lines. The following tables summarize key findings on apoptosis induction and caspase activation.
| Treatment | Cell Line | Assay | Result | Reference |
| KLA (100 ng/ml) | MKN45 | Annexin V/PI Staining | 4.3 ± 2.2% apoptotic cells | [5] |
| KLA-iRGD (100 ng/ml) | MKN45 | Annexin V/PI Staining | 63.9 ± 17.0% apoptotic and necrotic cells | [5] |
| CPP44-KLA (5µM) | THP-1 | MTT Assay | 58.5 ± 8% cell viability | [6] |
| CPP44-KLA (5µM) + 10 Gy Irradiation | THP-1 | MTT Assay | 43.3 ± 6.5% cell viability | [6] |
| LA-WKRAKLAK-AuNS20 | MCF-7 | Caspase-3/7 Activity | ~12.8-fold increase | [7] |
| LA-WKRAKLAK-AuNS20 | T47D | Caspase-3/7 Activity | ~8.7-fold increase | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Strategies for Disrupting Cancer-Cell Functions with Mitochondria-Targeted Antitumor Drug–Loaded Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bax-derived membrane-active peptides act as potent and direct inducers of apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Use of Peptide Based Substrates and Inhibitors of Apoptotic Caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
KLA Peptide: A Targeted Approach to Inducing Apoptosis in Cancer Cells
Application Notes and Protocols for Researchers and Drug Development Professionals
The KLA peptide, a cationic and amphipathic peptide, is emerging as a promising agent in cancer therapy. Its unique mechanism of action, which involves the targeted disruption of mitochondrial membranes, leads to the induction of apoptosis, or programmed cell death, in cancer cells.[1][2][3] This document provides a comprehensive overview of the this compound, its mechanism of action, and detailed protocols for its application in cell culture experiments.
Mechanism of Action: A Mitochondria-Centric Pathway
The this compound's primary mode of action is the permeabilization of the mitochondrial membrane.[2][4] Due to its cationic nature, the this compound is selectively attracted to the negatively charged mitochondrial membranes of cancer cells. Upon reaching the mitochondria, it disrupts the membrane integrity, leading to the release of key pro-apoptotic factors into the cytoplasm.
This triggers a cascade of events, central to which is the release of cytochrome c.[2][3] In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program.[2] This ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies.
A critical aspect of the this compound is its limited ability to penetrate the plasma membrane of eukaryotic cells on its own.[2][3][5] To overcome this, it is often conjugated with a cell-penetrating peptide (CPP) or co-administered with another membrane-active peptide.[3][6] This targeted delivery strategy enhances its efficacy and minimizes off-target effects on healthy cells.
Experimental Protocols
The following are generalized protocols for utilizing the this compound in cell culture. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Cell Culture and this compound Preparation
-
Cell Line Maintenance: Culture the chosen cancer cell line (e.g., MCF-7, A549, H1299) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3][7]
-
This compound Reconstitution: Reconstitute the lyophilized this compound (or KLA-CPP conjugate) in sterile, nuclease-free water or a suitable buffer to create a stock solution. Store the stock solution at -20°C or as recommended by the manufacturer. Further dilutions to working concentrations should be made in serum-free medium or PBS immediately before use.
Cell Viability Assays
MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Remove the growth medium and add fresh medium containing various concentrations of the this compound. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
ATP-Glo™ Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Addition: Add the ATP-Glo™ reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the amount of ATP present, which correlates with the number of viable cells.[4][8]
Apoptosis Assays
Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound as described above.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2][7]
Western Blotting for Apoptosis Markers
-
Cell Lysis: After this compound treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against key apoptosis-related proteins such as cleaved caspase-3, cleaved PARP, and cytochrome c. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on KLA and its conjugates.
Table 1: In Vitro Cytotoxicity of KLA Peptides
| Peptide | Cell Line | Assay | IC50 (µM) | Reference |
| r7-KLA | HT-1080 | MTS | 3.54 ± 0.11 | [9] |
| D-KLA-R | H1299 (high MMP2) | ATP-Glo | ~3 | [8] |
| KLA-iRGD | MKN45 | MTT | Not specified, but showed clear dose-dependent cytotoxicity | [2] |
| KLA + HPRP-A1 | MCF-7 | MTT | ~125 µM KLA with 4 µM HPRP-A1 reduced viability to ~10% | [3] |
| KLA + HPRP-A1 | A549 | MTT | ~125 µM KLA with 4 µM HPRP-A1 reduced viability to ~60% | [3] |
Table 2: Apoptosis Induction by KLA Peptides
| Peptide | Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| KLA-iRGD | MKN45 | 100 ng/ml for 4h | Increased early and late apoptosis compared to control | [2] |
| KLA + HPRP-A1 | MCF-7 | Not specified | Up to 65% | [3] |
| KLA + HPRP-A1 | A549 | Not specified | Up to 45% | [3] |
Conclusion
The this compound represents a targeted and potent inducer of apoptosis in cancer cells. Its unique mitochondrial-disrupting mechanism offers a promising avenue for cancer therapy. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the therapeutic potential of the this compound in various cancer models. Further research and optimization of delivery strategies will be crucial in translating the promise of KLA into effective clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Coadministration of this compound with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel CD47-blocking peptide fused to pro-apoptotic KLA repeat inhibits lung cancer growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Utilizing KLA Peptide for Apoptosis Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KLA peptide, with the sequence (KLAKLAK)2, is a potent pro-apoptotic agent that selectively disrupts mitochondrial membranes, triggering the intrinsic pathway of programmed cell death.[1][2] Its cationic and amphipathic nature allows it to interact with the negatively charged mitochondrial membrane, leading to membrane depolarization, release of cytochrome c, and subsequent activation of the caspase cascade.[3][4] However, the this compound itself has poor cell permeability and often requires conjugation to a cell-penetrating peptide (CPP) for efficient intracellular delivery and induction of apoptosis.[5][6] This document provides detailed application notes and protocols for utilizing this compound in various apoptosis assays, offering a comprehensive guide for researchers in cancer biology and drug development.
Mechanism of this compound-Induced Apoptosis
The pro-apoptotic activity of the this compound is initiated upon its entry into the cell, a process often facilitated by a CPP. Once in the cytoplasm, KLA targets the mitochondria. The subsequent steps leading to apoptosis are outlined below.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following table summarizes quantitative data from various studies that have utilized this compound to induce apoptosis in different cancer cell lines. This data can serve as a reference for designing experiments and interpreting results.
| Cell Line | KLA Conjugate | Concentration | Apoptosis Assay | Results | Reference |
| MKN45 (Gastric Cancer) | KLA-iRGD | 100 ng/ml | Annexin V/PI | 11.9 ± 3.9% apoptotic cells | [3] |
| MCF-7 (Breast Cancer) | KLA + HPRP-A1 | 125 µM KLA + 4 µM HPRP-A1 | Annexin V-FITC/PI | ~65% apoptotic cells | [4][7] |
| A549 (Lung Cancer) | KLA + HPRP-A1 | 125 µM KLA + 4 µM HPRP-A1 | Annexin V-FITC/PI | ~45% apoptotic cells | [4][7] |
| IGROV-1 (Ovarian Cancer) | RAFT-RGD-KLA | 2.5 µM | Mitochondrial Depolarization | Inhibition of cell proliferation | [8] |
| HeLa (Cervical Cancer) | Dimer B (KLA analog) | 1.6 µM (LD50) | Mitochondrial Potential | Disruption of mitochondrial potential | [1] |
| Lung Carcinoma Xenograft | TCTP-KLA | Not specified | Tumor Growth Inhibition | Significant tumor growth inhibition | [6] |
Experimental Protocols
This section provides detailed protocols for commonly used apoptosis assays to assess the efficacy of this compound.
Annexin V/PI Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[9]
Caption: Experimental workflow for Annexin V/PI staining.
Protocol:
-
Cell Preparation: Seed cells in a 6-well plate and culture until they reach the desired confluency. Treat the cells with various concentrations of the this compound conjugate for the desired time period. Include both positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.[9]
-
Harvesting: For suspension cells, gently collect them by centrifugation. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Washing: Wash the harvested cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[4][11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9][10]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12]
Protocol:
-
Cell Preparation and Fixation: Prepare cells on slides (e.g., through cytocentrifugation or by growing adherent cells on coverslips). Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize them with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Wash the cells again with PBS. Add 50 µL of TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) to each sample.
-
Incubation: Incubate the slides in a humidified chamber for 60 minutes at 37°C in the dark.
-
Washing and Counterstaining: Wash the slides three times with PBS. Counterstain the nuclei with a DNA stain such as DAPI.
-
Analysis: Mount the slides and visualize them using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[13][14]
Caption: Workflow for a colorimetric caspase-3 activity assay.
Protocol (Colorimetric Assay):
-
Sample Preparation: Induce apoptosis in cells by treating with this compound. Collect both treated and untreated cells.
-
Cell Lysis: Resuspend the cell pellets in a chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the lysates at 10,000 x g for 1 minute and transfer the supernatant to a fresh tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2X Reaction Buffer containing DTT. Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).[14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[14]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from the apoptotic samples with the untreated control.[14]
Concluding Remarks
The this compound is a valuable tool for inducing apoptosis in cancer cells for research and therapeutic development. The choice of apoptosis assay will depend on the specific research question, with Annexin V/PI staining being suitable for early apoptotic events, TUNEL for late-stage DNA fragmentation, and caspase activity assays for confirming the activation of the executioner phase of apoptosis. For effective use, it is crucial to employ a cell-penetrating strategy to deliver the this compound into the target cells. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments utilizing the pro-apoptotic properties of the this compound.
References
- 1. Apoptosis inducing, conformationally constrained, dimeric peptide analogs of KLA with submicromolar cell penetrating abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Coadministration of this compound with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. The cell penetrating ability of the proapoptotic peptide, KLAKLAKKLAKLAK fused to the N-terminal protein transduction domain of translationally controlled tumor protein, MIIYRDLISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted delivery of a proapoptotic peptide to tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. TUNEL assay - Wikipedia [en.wikipedia.org]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
Application Notes and Protocols for Synthesizing KLA Peptide-iRGD for Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted cancer therapies is a paramount goal in oncology research. A promising strategy involves the use of peptide-based drug delivery systems that can specifically recognize and penetrate tumor tissue, thereby enhancing the efficacy of cytotoxic agents while minimizing off-target effects. This document provides detailed application notes and protocols for the synthesis and evaluation of a chimeric peptide, KLA-iRGD, designed for targeted tumor therapy.
The KLA-iRGD peptide is a conjugate of two functional moieties:
-
KLA peptide: A pro-apoptotic peptide with the sequence (KLAKLAK)2. It exerts its cytotoxic effect by disrupting the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately inducing apoptosis.[1][2] However, its therapeutic potential is limited by its poor ability to penetrate eukaryotic cell membranes.[1]
-
iRGD peptide: A tumor-penetrating peptide with the sequence CRGDKGPDC.[1] It facilitates tumor homing and penetration through a unique three-step mechanism. First, the Arg-Gly-Asp (RGD) motif binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[3][4] This binding event triggers a proteolytic cleavage, exposing a C-terminal CendR (C-end Rule) motif (R/KXXR/K).[3][5] The exposed CendR motif then binds to neuropilin-1 (NRP-1), activating a transport pathway that facilitates the penetration of the peptide and any co-administered or conjugated cargo deep into the tumor tissue.[3][4]
By conjugating the this compound to the iRGD peptide, the resulting KLA-iRGD construct is designed to selectively home to tumors, penetrate the tumor parenchyma, and subsequently induce apoptosis in cancer cells. This targeted approach holds the potential for a highly effective and selective cancer therapeutic.
Data Presentation
Table 1: In Vitro Cytotoxicity of KLA-iRGD Peptide
| Cell Line | Peptide Concentration (µM) | Cell Viability (%) | Reference |
| MKN45 (Gastric Cancer) | 5 | Significantly Decreased | [1] |
| IGROV-1 (Ovarian Cancer) | 2.5 | Significantly Reduced | [6] |
| 4T1 (Breast Cancer) | Micromolar concentrations | Significantly Reduced | [7] |
Table 2: In Vivo Antitumor Efficacy of KLA-iRGD Peptide
| Tumor Model | Treatment | Outcome | Reference |
| MKN45 Gastric Cancer Xenograft (Mice) | Repeated KLA-iRGD treatment | Significant reduction in tumor volume | [1] |
| IGROV-1 Ovarian Cancer Xenograft (Mice) | RAFT-RGD-KLA (0.12 µmol, daily) | Significant reduction in tumor growth rate | [6] |
| 4T1 Breast Cancer Xenograft (Mice) | iRGD-CPT | Effective suppression of tumor progression | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of KLA-iRGD
This protocol describes the manual synthesis of the KLA-iRGD peptide using Fmoc/tBu solid-phase chemistry.
Materials:
-
Fmoc-Rink amide resin
-
Fmoc-amino acids (including Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Ala-OH)
-
Coupling reagents: HBTU, HOBt, DIEA
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)
-
Disulfide bond formation reagent: Thallium trifluoroacetate
-
Solvents: DMF, DCM, Ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the KLA-iRGD sequence (e.g., starting with Fmoc-Cys(Trt)-OH for the C-terminus of iRGD). Use HBTU/HOBt/DIEA as coupling reagents in DMF. Allow the reaction to proceed for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence. A linker, such as two glycine residues, can be inserted between the KLA and iRGD sequences.[1]
-
N-terminal Acetylation (Optional): After the final amino acid coupling and Fmoc deprotection, the N-terminus can be acetylated using acetic anhydride and DIEA in DMF.
-
Cyclization (for iRGD): After the linear chain of iRGD is assembled, the disulfide bridge between the two cysteine residues is formed on-resin using thallium trifluoroacetate.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effect of the KLA-iRGD peptide on cancer cells.
Materials:
-
Cancer cell line (e.g., MKN45)
-
Cell culture medium and supplements
-
KLA-iRGD peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the KLA-iRGD peptide (e.g., 0-10 µM) for 24-48 hours. Include a vehicle control (e.g., PBS).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 3: In Vivo Tumor Growth Inhibition Study
This protocol evaluates the antitumor efficacy of KLA-iRGD in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor implantation (e.g., MKN45)
-
KLA-iRGD peptide
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Animal Grouping: Randomly divide the mice into treatment and control groups.
-
Peptide Administration: Administer the KLA-iRGD peptide (e.g., via intravenous or intraperitoneal injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of KLA-iRGD peptide.
Caption: Signaling pathway of iRGD-mediated tumor targeting and penetration.
Caption: Pro-apoptotic signaling pathway of the this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iRGD peptides - Wikipedia [en.wikipedia.org]
- 4. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted delivery of a proapoptotic peptide to tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor-homing peptide iRGD-conjugate enhances tumor accumulation of camptothecin for colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Models of KLA Peptide Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic peptide KLA ((KLAKLAK)2) is a cationic, amphipathic peptide designed to selectively disrupt the mitochondrial membranes of cancer cells, leading to apoptosis.[1][2][3] Its potent and targeted mechanism of action makes it a promising candidate for cancer therapy. However, its poor membrane permeability necessitates the use of delivery systems to facilitate its entry into tumor cells.[2][3] This document provides detailed application notes and protocols for establishing and utilizing in vivo mouse models to evaluate the efficacy of KLA peptide-based cancer therapies. The protocols are based on findings from various preclinical studies and are intended to guide researchers in the design and execution of their own experiments.
The core principle of this compound therapy revolves around its ability to induce apoptosis by permeabilizing the mitochondrial membrane.[2][4] Once inside the cell, KLA's helical structure and charge distribution allow it to interact with and disrupt the negatively charged inner mitochondrial membrane, leading to the release of cytochrome C and subsequent activation of the caspase cascade, culminating in programmed cell death.[4][5] Due to its inability to efficiently cross the plasma membrane of eukaryotic cells on its own, KLA is often conjugated with cell-penetrating peptides (CPPs) or tumor-homing peptides.[2][6][7] These modifications enhance its delivery and specificity towards cancer cells, minimizing off-target effects.[8][9]
Data Presentation: Efficacy of this compound Formulations In Vivo
The following tables summarize quantitative data from various preclinical studies investigating the anti-tumor efficacy of different this compound formulations in mouse models.
| Cancer Type | Mouse Model | KLA Formulation | Treatment Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| Gastric Cancer | Nude mice with MKN45 xenografts | KLA-iRGD | 10 mg/kg, intraperitoneal injection, every 3 days | Significant reduction in tumor volume compared to PBS and KLA alone | Not reported | [2] |
| Breast Cancer | Mice with breast cancer xenografts | (KLAKLAK)2 | Not specified | Significantly delayed tumor growth compared to PBS | 16-day longer survival compared to control | [1] |
| Breast Cancer | Mice with MCF-7 xenografts | KLA + HPRP-A1 | 10 mg/kg KLA + 10 mg/kg HPRP-A1, intratumoral injection, every 2 days for 16 days | Significantly lower tumor weight and volume compared to KLA alone | Not reported | [3][10] |
| Ovarian Cancer | Mice with IGROV-1 xenografts | RAFT-RGD-KLA | 0.12 µmol, daily intraperitoneal treatment | Significant reduction in tumor growth | Not reported | [8] |
| Lung Carcinoma | Balb/c nude mice with lung carcinoma xenografts | TCTP-KLA | Not specified | Better tumor growth inhibition than TAT-KLA | Not reported | [11] |
| Lung Cancer | C57/B6 mice with lung cancer xenografts | VK30 (CD47-blocking peptide fused to KLA) | Intraperitoneal treatment | More potent anti-lung cancer growth effects than VK17 and anti-CD47 antibody | Not reported | [9] |
| Bladder Cancer | Nude mice with HT1376 xenografts | Bld-1-KLA | Intravenous injection | More efficient tumor growth inhibition compared to control peptide-KLA | Not reported | [12] |
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Apoptotic Pathway
Caption: this compound signaling pathway leading to apoptosis in cancer cells.
General Experimental Workflow for In Vivo this compound Therapy
Caption: A generalized workflow for preclinical evaluation of this compound therapy.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model for Gastric Cancer
This protocol is adapted from a study evaluating KLA-iRGD in a gastric cancer model.[2]
1. Cell Culture:
- Maintain the human gastric cancer cell line MKN45 in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Model:
- Use 4-6 week old female BALB/c nude mice.
- Acclimatize the animals for at least one week before the experiment.
3. Tumor Implantation:
- Harvest MKN45 cells during the logarithmic growth phase.
- Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 107 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
4. Treatment Protocol:
- Allow tumors to grow to a palpable size (e.g., 100-150 mm3).
- Randomly assign mice to treatment groups (e.g., PBS control, this compound alone, KLA-iRGD).
- Administer KLA-iRGD at a dose of 10 mg/kg via intraperitoneal injection every three days.
- The control groups should receive equivalent volumes of PBS or unconjugated this compound.
5. Efficacy Evaluation:
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width2) / 2.
- Monitor the body weight of the mice as an indicator of systemic toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for apoptosis markers like cleaved caspase-3).
Protocol 2: Orthotopic Breast Cancer Model with Intratumoral Injection
This protocol is based on a study investigating the co-administration of KLA with a membrane-active peptide, HPRP-A1.[3][10]
1. Cell Culture:
- Culture human breast cancer cells (e.g., MCF-7) in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
2. Animal Model:
- Use female immunodeficient mice (e.g., NOD/SCID or nude mice), 4-6 weeks old.
3. Tumor Implantation:
- Surgically implant a slow-release estrogen pellet subcutaneously to support the growth of estrogen-dependent MCF-7 cells.
- Inject 1 x 106 MCF-7 cells in a mixture of media and Matrigel into the mammary fat pad.
4. Treatment Protocol:
- Once tumors are established, randomize the mice into treatment groups.
- Directly inject a combination of 10 mg/kg KLA and 10 mg/kg HPRP-A1 into the tumor every two days for a total of 16 days.[10]
- Control groups should receive intratumoral injections of saline or KLA alone.
5. Efficacy and Toxicity Assessment:
- Monitor tumor growth by caliper measurements.
- At the study endpoint, collect tumors for weight and histological analysis.
- Perform immunohistochemical staining for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., TUNEL assay).[10]
- Collect major organs (liver, kidney, spleen, heart, lungs) for histological examination to assess any potential toxicity.
Protocol 3: Systemic Delivery for Lung Cancer Therapy
This protocol is a generalized approach based on studies using systemically administered KLA fusion peptides.[9][11]
1. Cell Culture:
- Culture a relevant lung cancer cell line (e.g., A549, Lewis Lung Carcinoma).
2. Animal Model:
- Use appropriate mouse strains (e.g., BALB/c nude mice for human xenografts, C57BL/6 for syngeneic models).
3. Tumor Implantation:
- For a subcutaneous model, inject 1-5 x 106 lung cancer cells subcutaneously into the flank.
- For an orthotopic or metastatic model, cells can be injected intravenously or directly into the lung.
4. Treatment Protocol:
- Once tumors are established, begin systemic administration of the this compound formulation (e.g., VK30, TCTP-KLA) via intravenous or intraperitoneal injection.[9][11]
- The dosage and frequency will depend on the specific KLA construct and should be optimized in preliminary studies.
5. Efficacy and Mechanism of Action Studies:
- Monitor tumor growth and survival.
- At the endpoint, analyze tumors for markers of apoptosis (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) and immune cell infiltration if an immunocompetent model is used.[9]
- Flow cytometry analysis of dissected tumor tissues can be performed to quantify cell death.[9]
Conclusion
The use of in vivo mouse models is crucial for the preclinical validation of this compound-based cancer therapies. The protocols and data presented here provide a framework for researchers to design and execute robust studies to evaluate the efficacy and safety of novel KLA formulations. Careful consideration of the cancer type, choice of animal model, and the specific KLA delivery strategy is essential for obtaining meaningful and translatable results. The versatility of the this compound, allowing its conjugation to various targeting moieties, opens up a wide array of possibilities for developing highly specific and potent anti-cancer therapeutics.
References
- 1. Efficacy of a Proapoptotic Peptide towards Cancer Cells | In Vivo [iv.iiarjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity and Mechanism of Action of kla-TAT Peptide | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted delivery of a proapoptotic peptide to tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel CD47-blocking peptide fused to pro-apoptotic KLA repeat inhibits lung cancer growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coadministration of this compound with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cell penetrating ability of the proapoptotic peptide, KLAKLAKKLAKLAK fused to the N-terminal protein transduction domain of translationally controlled tumor protein, MIIYRDLISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bladder tumor-targeted delivery of pro-apoptotic peptide for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Annexin V/PI Staining for KLA-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pro-apoptotic peptide KLA, with the sequence (KLAKLAK)2, is a cationic and amphipathic peptide that selectively disrupts mitochondrial membranes, leading to the induction of apoptosis.[1][2] Its potent and targeted activity makes it a promising candidate for anticancer therapies. However, its efficacy is often limited by poor penetration into eukaryotic cells.[1][2] To overcome this, KLA is frequently conjugated with cell-penetrating peptides (CPPs) to enhance its uptake and therapeutic potential.[1]
A critical method for quantifying the apoptotic effects of KLA is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of the peptide's cytotoxic efficacy.
During the initial stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
This document provides detailed application notes and protocols for the induction of apoptosis using the KLA peptide and the subsequent analysis of apoptosis by Annexin V/PI staining and flow cytometry.
Data Presentation
The following tables summarize quantitative data from studies investigating KLA-induced apoptosis in various cancer cell lines using Annexin V/PI staining.
| Cell Line | Treatment | Incubation Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) | Reference |
| MKN45 | KLA (100 ng/ml) | 4 | 95.7 ± 2.2 | 2.1 ± 1.1 | 2.2 ± 1.1 | 4.3 ± 2.2 | [3] |
| MCF-7 | KLA (15.6 µM) + HPRP-A1 (4 µM) | 12 | 75.3 | 11.5 | 13.2 | 24.7 | [2][4] |
| MCF-7 | KLA (31.25 µM) + HPRP-A1 (4 µM) | 12 | 59.8 | 18.7 | 21.5 | 40.2 | [2][4] |
| MCF-7 | KLA (62.5 µM) + HPRP-A1 (4 µM) | 12 | 41.2 | 25.3 | 33.5 | 58.8 | [2][4] |
| MCF-7 | KLA (125 µM) + HPRP-A1 (4 µM) | 12 | 34.9 | 29.8 | 35.3 | 65.1 | [2][4] |
| A549 | KLA (15.6 µM) + HPRP-A1 (4 µM) | 12 | 89.1 | 5.6 | 5.3 | 10.9 | [2][4] |
| A549 | KLA (31.25 µM) + HPRP-A1 (4 µM) | 12 | 79.3 | 9.8 | 10.9 | 20.7 | [2][4] |
| A549 | KLA (62.5 µM) + HPRP-A1 (4 µM) | 12 | 64.7 | 15.6 | 19.7 | 35.3 | [2][4] |
| A549 | KLA (125 µM) + HPRP-A1 (4 µM) | 12 | 54.2 | 20.1 | 25.7 | 45.8 | [2][4] |
Signaling Pathway of KLA-Induced Apoptosis
The pro-apoptotic peptide KLA induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. Due to its cationic and amphipathic nature, KLA, once inside the cell, targets the negatively charged mitochondrial membrane. This interaction leads to the disruption of the mitochondrial membrane integrity, causing mitochondrial swelling and permeabilization.[1] This disruption results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably Cytochrome c.
In the cytoplasm, Cytochrome c binds to Apoptotic Protease-Activating Factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Caption: KLA-induced intrinsic apoptosis pathway.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes a general procedure for treating cultured cancer cells with the this compound to induce apoptosis. The optimal concentration of KLA and incubation time should be determined empirically for each cell line and experimental setup.
Materials:
-
This compound (or KLA-CPP conjugate)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cultured cancer cells (e.g., MKN45, MCF-7, A549)
-
Cell culture plates (e.g., 6-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in a cell culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For a 6-well plate, a typical seeding density is 1 x 10^6 cells/well.
-
-
Preparation of KLA Working Solution:
-
Reconstitute the lyophilized this compound in sterile water or an appropriate buffer to create a stock solution.
-
On the day of the experiment, dilute the KLA stock solution in serum-free or complete cell culture medium to the desired final concentrations. Typical concentrations range from 10 µM to 125 µM.
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the KLA-containing medium to the respective wells. Include a vehicle-treated control (medium without KLA).
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired period (e.g., 4, 12, 24, or 48 hours).
-
-
Harvesting Cells:
-
After the incubation period, collect both the floating and adherent cells.
-
For adherent cells, gently wash with PBS and detach using a cell scraper or a gentle dissociation reagent like Trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and proceed to the Annexin V/PI staining protocol.
-
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol details the steps for staining KLA-treated cells with Annexin V and PI for subsequent analysis by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (typically 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Deionized water
-
Harvested cell pellets (from Protocol 1)
-
Flow cytometry tubes
Procedure:
-
Preparation of 1X Annexin V Binding Buffer:
-
Dilute the 10X Annexin V Binding Buffer to 1X with deionized water. Prepare a sufficient volume for all samples.
-
-
Cell Resuspension:
-
Gently resuspend the cell pellets in 1X Annexin V Binding Buffer. Adjust the cell concentration to approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
After the incubation period, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Set up appropriate compensation controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells (or cells with compromised membranes due to handling)
-
-
Experimental Workflow
The following diagram illustrates the overall workflow for assessing KLA-induced apoptosis using Annexin V/PI staining.
Caption: Workflow for Annexin V/PI staining of KLA-treated cells.
References
Application Notes and Protocols for Creating Fluorescently Labeled KLA Peptide Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pro-apoptotic peptide KLA, with the sequence (KLAKLAK)2, is a cationic, amphipathic peptide that induces apoptosis by disrupting the mitochondrial membrane.[1][2][3][4] This mechanism involves the release of cytochrome c, which in turn activates the caspase cascade, leading to programmed cell death.[1][3] However, KLA's therapeutic potential is limited by its poor penetration into eukaryotic cells.[1][5] To overcome this, KLA is often conjugated with cell-penetrating peptides (CPPs) or other targeting moieties.
Fluorescent labeling of KLA peptides is a critical tool for researchers to visualize and track its cellular uptake, subcellular localization, and to quantify its interaction with target cells.[6][7][8] This document provides detailed application notes and protocols for the creation, purification, and characterization of fluorescently labeled KLA peptide conjugates.
Selecting a Fluorescent Dye
The choice of fluorescent dye is critical and depends on the specific experimental requirements, such as the available excitation and emission wavelengths of the imaging system, photostability, and the chemical environment of the assay.[9] Dyes are typically conjugated to the N-terminus of the peptide or the side chain of an amino acid like lysine or cysteine.[10][11]
Below is a summary of commonly used fluorescent dyes for peptide labeling:
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Key Characteristics |
| FAM (Carboxyfluorescein) | ~494 | ~518 | Most commonly used and cost-effective green fluorophore. Good water solubility. Its absorption wavelength is a close match to the 488 nm argon-ion laser line.[9][12] |
| FITC (Fluorescein isothiocyanate) | ~490 | ~525 | A derivative of fluorescein, widely used for labeling amines. FAM conjugates are generally more stable to hydrolysis.[3][13] |
| TAMRA (Tetramethylrhodamine) | ~557 | ~583 | A red fluorophore with high fluorescence intensity and reasonable photostability over a wide pH range.[9] |
| Cy3 | ~550 | ~570 | A cyanine dye offering good brightness and photostability. Commonly used in multiplexing applications.[9][14] |
| Cy5 | ~650 | ~670 | A far-red cyanine dye, useful for in vivo imaging due to reduced autofluorescence from biological tissues.[9][14] |
| Alexa Fluor 488 | ~490 | ~525 | A highly photostable and bright green fluorophore that is insensitive to pH changes.[14] |
| Alexa Fluor 555 | ~555 | ~580 | A bright and photostable orange fluorophore.[14] |
| BODIPY Dyes | Varies | Varies | Known for sharp emission peaks and high quantum yields, but can be unstable to trifluoroacetic acid (TFA).[9] |
This compound Signaling Pathway
The pro-apoptotic activity of the this compound is initiated upon its entry into the cell, where it targets the mitochondria. The cationic and amphipathic nature of KLA allows it to disrupt the negatively charged mitochondrial membrane, leading to mitochondrial swelling and permeabilization.[1] This disruption causes the release of cytochrome c from the intermembrane space into the cytosol.[1][3] Cytosolic cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome, recruiting and activating pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[1]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Proapoptotic Peptide KLA | CRB1000020 | Biosynth [biosynth.com]
- 3. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. dovepress.com [dovepress.com]
- 6. jpt.com [jpt.com]
- 7. researchgate.net [researchgate.net]
- 8. Coadministration of this compound with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 10. Fluorescent-labeled peptides – ProteoGenix [us.proteogenix.science]
- 11. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. lubio.ch [lubio.ch]
- 13. cpcscientific.com [cpcscientific.com]
- 14. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
Application Notes and Protocols: KLA Peptide in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiotherapy is a cornerstone of cancer treatment, primarily inducing cell death through DNA damage. However, the efficacy of radiotherapy can be limited by the intrinsic or acquired radioresistance of tumor cells. A promising strategy to overcome this challenge is the combination of radiotherapy with agents that sensitize cancer cells to radiation-induced damage. The pro-apoptotic KLA peptide, a cationic amphipathic peptide, has emerged as a potent candidate for such a combination therapy.
The this compound selectively disrupts the anionic membranes of mitochondria, the powerhouses of the cell, leading to the initiation of the intrinsic apoptotic pathway.[1] This mechanism is distinct from the DNA-damaging effects of radiotherapy, suggesting a potential for synergistic anti-cancer activity. By targeting mitochondria, the this compound can induce apoptosis in cancer cells that are resistant to traditional DNA-damaging agents.[1]
These application notes provide a comprehensive overview of the preclinical data supporting the use of this compound in combination with radiotherapy. Detailed protocols for key in vitro experiments are provided to enable researchers to investigate this promising anti-cancer strategy.
Mechanism of Action
The synergistic effect of combining this compound with radiotherapy stems from their distinct but complementary mechanisms of action.
-
This compound: The this compound ((KLAKLAK)2) is an antimicrobial peptide that exhibits a high affinity for the negatively charged mitochondrial membranes of cancer cells.[1] For effective internalization into eukaryotic cells, the this compound is typically conjugated to a cell-penetrating peptide (CPP).[1] Once inside the cell, the KLA-CPP conjugate translocates to the mitochondria. The this compound then disrupts the mitochondrial membrane integrity, leading to:
-
Radiotherapy: Ionizing radiation primarily damages the DNA of cancer cells, leading to single and double-strand breaks. This extensive DNA damage can trigger cell cycle arrest and, ultimately, apoptotic or necrotic cell death.
The combination of these two modalities can lead to enhanced tumor cell killing, particularly in radioresistant cells that have robust DNA repair mechanisms but may still be susceptible to mitochondrial-mediated apoptosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the synergistic action of this compound and radiotherapy, and a typical experimental workflow for in vitro studies.
Caption: this compound and radiotherapy induce apoptosis through distinct pathways that converge on caspase activation.
Caption: A generalized workflow for studying the combined effects of this compound and radiotherapy in vitro.
Quantitative Data Summary
The following tables summarize the quantitative data from a key preclinical study investigating the synergistic effects of this compound and gamma-irradiation on the radioresistant human monocytic leukemia cell line, THP-1.[1]
Table 1: Effect on Cell Viability (MTT Assay) [1]
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| Irradiation (10 Gy) | 82.2 ± 6.1 |
| KLA-CPP (5 µM) | 58.5 ± 8.0 |
| KLA-CPP (5 µM) + Irradiation (10 Gy) | 43.3 ± 6.5 |
Table 2: Induction of Apoptosis (Flow Cytometry) [1]
| Treatment Group | Total Apoptosis (%) |
| Control | Not reported (baseline) |
| Irradiation (10 Gy) | Significantly lower than combination |
| KLA-CPP (5 µM) | Significantly lower than combination |
| KLA-CPP (5 µM) + Irradiation (10 Gy) | Significantly higher than individual treatments (p<0.0001) |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the study of this compound in combination with radiotherapy.
Protocol 1: this compound Synthesis and Conjugation to Cell-Penetrating Peptide (CPP)
This protocol is a general guideline for solid-phase peptide synthesis and conjugation.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Cell-Penetrating Peptide (CPP) with a reactive group (e.g., cysteine for disulfide linkage)
-
Conjugation buffer (e.g., PBS)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Synthesis (Solid-Phase):
-
Synthesize the this compound ((KLAKLAK)2) on a Rink Amide resin using a standard Fmoc solid-phase peptide synthesis protocol.
-
Successively couple the Fmoc-protected amino acids according to the KLA sequence.
-
After each coupling step, remove the Fmoc protecting group with 20% piperidine in DMF.
-
Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether and lyophilize.
-
Purify the this compound by reverse-phase HPLC and confirm its identity by mass spectrometry.
-
-
Conjugation to CPP:
-
Synthesize or procure a CPP (e.g., CPP44) with a terminal cysteine residue.
-
Dissolve the purified this compound and the CPP in a conjugation buffer.
-
If forming a disulfide bond, allow the reaction to proceed at room temperature with gentle agitation. Monitor the reaction progress by HPLC.
-
Purify the KLA-CPP conjugate by reverse-phase HPLC.
-
Confirm the molecular weight of the conjugate by mass spectrometry.
-
Lyophilize the purified conjugate and store at -20°C or -80°C.
-
Protocol 2: Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
KLA-CPP conjugate stock solution
-
Gamma irradiator (e.g., Cobalt-60 source)
Procedure:
-
Culture the cancer cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for MTT, 6-well plates for flow cytometry and Western blot) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the following treatment groups:
-
Control: Treat with vehicle (e.g., sterile PBS or culture medium).
-
KLA-CPP alone: Treat with the desired concentration of KLA-CPP conjugate (e.g., 5 µM).
-
Radiotherapy alone: Expose the cells to a single dose of gamma radiation (e.g., 10 Gy).
-
Combination: Treat the cells with KLA-CPP conjugate for a specified duration (e.g., 4 hours) prior to irradiation.
-
-
For the radiotherapy groups, irradiate the cells at room temperature.
-
After treatment, incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.
Protocol 3: Cell Viability Assessment (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
At the end of the treatment incubation period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 4: Apoptosis Analysis (Annexin V/Propidium Iodide Flow Cytometry)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells from the 6-well plates by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).
Protocol 5: Western Blot for Apoptosis-Related Proteins
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Conclusion and Future Directions
The combination of the this compound with radiotherapy represents a promising strategy for enhancing anti-cancer efficacy, particularly in radioresistant tumors. The preclinical data strongly support a synergistic effect mediated by the dual induction of apoptosis through mitochondrial disruption and DNA damage. The provided protocols offer a framework for researchers to further investigate this combination in various cancer models.
Future research should focus on:
-
Evaluating the KLA-radiotherapy combination in solid tumor models and in vivo animal studies.
-
Optimizing the dosing and timing of this compound administration relative to irradiation.
-
Investigating the detailed molecular mechanisms of synergy between the two modalities.
-
Exploring the potential for targeted delivery of the this compound to tumor tissues to minimize off-target effects.
As of now, this combination therapy appears to be in the preclinical stage of development, with no active clinical trials identified. Further robust preclinical studies are warranted to pave the way for potential clinical translation.
References
Application Notes and Protocols for KLA Peptide in Targeted Drug Delivery
Introduction
The KLA peptide, with the sequence (KLAKLAK)2, is a potent pro-apoptotic agent that induces cell death by disrupting the integrity of mitochondrial membranes.[1][2] As a cationic amphipathic peptide, it preferentially interacts with the negatively charged mitochondrial membranes, similar to those of bacteria, leading to membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][3] However, the therapeutic potential of the this compound is severely limited by its inability to efficiently penetrate the zwitterionic plasma membrane of eukaryotic cells.[4][5]
To overcome this limitation, KLA is often conjugated with a targeting moiety, such as a cell-penetrating peptide (CPP) or a ligand that binds to receptors overexpressed on cancer cells. This strategy facilitates selective internalization into target cells, concentrating the peptide's cytotoxic activity within the desired tissue while minimizing off-target effects. These application notes provide an overview of the mechanism, quantitative efficacy, and detailed protocols for utilizing KLA in targeted cancer therapy research.
Mechanism of Action: Targeted Delivery and Apoptosis Induction
The core strategy involves a bifunctional construct: a targeting domain and the KLA therapeutic domain.
-
Targeting & Internalization: The targeting peptide (e.g., RGD, iRGD, Bld-1) binds to a specific receptor (e.g., αvβ3 integrin, neuropilin-1) on the surface of a cancer cell.[1][6] This binding event triggers receptor-mediated endocytosis, internalizing the entire conjugate into the cell.
-
Endosomal Escape & KLA Release: Once inside the cell, the this compound must escape the endosome to reach its target, the mitochondria. Some delivery systems incorporate mechanisms, such as labile disulfide bridges, to release the this compound into the cytoplasm.[6]
-
Mitochondrial Disruption: In the cytoplasm, the cationic this compound targets the anionic mitochondrial membranes. It disrupts the membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[3][6]
-
Apoptosis Cascade: The released cytochrome c activates caspase-9 and subsequently caspase-3, executing the final stages of apoptosis and leading to programmed cell death.[1]
Quantitative Data Summary
The efficacy of various KLA-based targeted therapies has been quantified in numerous preclinical studies. The following tables summarize key findings for easy comparison.
Table 1: In Vitro Cytotoxicity of Targeted KLA Peptides
| KLA Construct | Targeting Moiety | Cell Line | Assay | IC50 / LC50 | Citation(s) |
|---|---|---|---|---|---|
| TCTP-KLA | TCTP-PTD | Various Cancer Cells | Cell Viability | 7 - 10 µM | [7] |
| Bld-1-KLA | Bld-1 (CSNRDARRC) | HT1376 (Bladder) | Cytotoxicity | 41.5 µM | [8] |
| r7-KLA | r7 (Hepta-arginine) | HT-1080 | Cell Viability | 3.54 ± 0.11 µmol/L | [9] |
| KLA + HPRP-A1 | HPRP-A1 (co-admin) | MCF-7 (Breast) | MTT | ~10 µM (for KLA) | [3][10] |
| KLA + HPRP-A1 | HPRP-A1 (co-admin) | A549 (Lung) | MTT | ~60 µM (for KLA) | [3][10] |
| RAFT-RGD-KLA | RAFT-(c[-RGDfK-])4 | IGROV-1 | Apoptosis | 2.5 µM |[6] |
Table 2: In Vitro Apoptosis Induction by Targeted KLA Peptides
| KLA Construct | Cell Line | Treatment | Apoptosis Rate (%) | Citation(s) |
|---|---|---|---|---|
| KLA-iRGD | MKN45 (Gastric) | 100 ng/ml KLA-iRGD | Significantly increased vs. KLA alone | [1] |
| KLA + HPRP-A1 | MCF-7 (Breast) | 4 µM HPRP-A1 + KLA | Up to 65% | [3][10] |
| KLA + HPRP-A1 | A549 (Lung) | 4 µM HPRP-A1 + KLA | Up to 45% |[3][10] |
Table 3: In Vivo Antitumor Efficacy of Targeted KLA Peptides
| KLA Construct | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Citation(s) |
|---|---|---|---|---|
| Bld-1-KLA | HT1376 Xenograft | Intravenous injection | More efficient inhibition than control | [8] |
| KLA + HPRP-A1 | MCF-7 Xenograft | 10 mg/kg KLA + 10 mg/kg HPRP-A1 every 2 days | Significantly lower tumor weight and volume | [3][10] |
| RAFT-RGD-KLA | IGROV-1 Xenograft | 0.12 µmol daily (intraperitoneal) | Significantly reduced growth rate |[6] |
Visualized Pathways and Workflows
Signaling Pathway of KLA-Induced Apoptosis
The diagram below illustrates the molecular cascade initiated by the this compound upon reaching the mitochondria.
Caption: this compound induces apoptosis by disrupting the mitochondrial membrane.
General Experimental Workflow
This workflow outlines the typical steps for evaluating a novel targeted KLA-drug conjugate, from synthesis to in vivo testing.
Caption: A standard workflow for the preclinical evaluation of KLA conjugates.
Experimental Protocols
Protocol 1: Synthesis of a Targeted this compound Conjugate
This protocol provides a general method for conjugating a targeting peptide to the this compound via a disulfide bond, a common and effective strategy.[11]
Materials:
-
Targeting peptide with a C-terminal cysteine.
-
This compound ((KLAKLAK)2) with an N-terminal cysteine.
-
N,N-Dimethylformamide (DMF).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent).
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system.
-
Mass spectrometer.
Procedure:
-
Peptide Synthesis: Synthesize both the targeting peptide and the this compound using standard solid-phase peptide synthesis (SPPS). Incorporate a cysteine residue at the desired conjugation site.
-
Activation of Targeting Peptide: Dissolve the targeting peptide in a mixture of DMF and DMSO. Add a 2- to 3-fold molar excess of a thiol-reactive crosslinker (e.g., a pyridyldithio derivative) and stir at room temperature for 2-4 hours.
-
Purification of Activated Peptide: Purify the activated targeting peptide using RP-HPLC to remove excess crosslinker and unreacted peptide. Confirm the mass of the product via mass spectrometry.
-
Conjugation Reaction: Dissolve the purified, activated targeting peptide and the cysteine-containing this compound in PBS (pH 7.4). Add the this compound in a slight molar excess (1.1 to 1.2-fold).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring. Monitor the progress by analyzing small aliquots with RP-HPLC. The formation of the conjugate will be indicated by a new peak with a longer retention time.
-
Final Purification: Once the reaction is complete, purify the final KLA-conjugate product by RP-HPLC.
-
Characterization: Lyophilize the purified product and confirm its identity and purity (>95%) using mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol measures the reduction in cell viability caused by the KLA conjugate.[1]
Materials:
-
Target cancer cell line and appropriate culture medium.
-
96-well cell culture plates.
-
KLA conjugate, unconjugated KLA, and targeting peptide alone (for controls).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Peptide Treatment: Prepare serial dilutions of the KLA conjugate and control peptides in culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include untreated cells as a negative control.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against peptide concentration to determine the IC50 value.
Protocol 3: Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis after treatment.[1][3]
Materials:
-
6-well cell culture plates.
-
KLA conjugate and controls.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the KLA conjugate at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 12-24 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V(-)/PI(-): Live cells.
-
Annexin V(+)/PI(-): Early apoptotic cells.
-
Annexin V(+)/PI(+): Late apoptotic/necrotic cells.
-
Annexin V(-)/PI(+): Necrotic cells.
-
Protocol 4: Cellular Uptake and Localization (Confocal Microscopy)
This protocol visualizes the internalization of the KLA conjugate and its colocalization with mitochondria.[3][6]
Materials:
-
Fluorescently labeled KLA conjugate (e.g., with FITC or Cy5).
-
Glass-bottom confocal dishes.
-
MitoTracker™ Red CMXRos (or other mitochondrial stain).
-
Hoechst 33342 (nuclear stain).
-
Formaldehyde solution (4% in PBS).
-
Confocal laser scanning microscope.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with the fluorescently labeled KLA conjugate at a specified concentration for 1-4 hours.
-
Mitochondrial and Nuclear Staining: In the final 30 minutes of incubation, add MitoTracker™ (pre-warmed, final concentration ~100 nM) and Hoechst 33342 (~1 µg/mL) to the medium.
-
Washing: Wash the cells three times with warm PBS to remove excess peptide and dyes.
-
Cell Fixing: Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Imaging: Wash the cells again with PBS. Add fresh PBS to the dish and visualize using a confocal microscope. Capture images in the respective channels for the peptide, mitochondria, and nucleus.
-
Analysis: Merge the images to determine the extent of cellular uptake and assess the colocalization of the peptide (green/far-red) with mitochondria (red).
Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol evaluates the therapeutic effect of the KLA conjugate on tumor growth in mice.[8][10]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor cells for injection.
-
KLA conjugate, vehicle control (e.g., saline).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 106 tumor cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the mice for health and tumor size.
-
Randomization: Randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment: Administer the KLA conjugate (e.g., via intravenous or intraperitoneal injection) according to a predetermined schedule (e.g., 10 mg/kg every other day for 16 days).[10] The control group receives the vehicle.
-
Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length × width²) / 2.[10] Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.
-
Ex Vivo Analysis: Excise the tumors and major organs. Weigh the tumors. Tissues can be fixed in formalin for histological analysis (e.g., TUNEL assay for apoptosis) or snap-frozen for other molecular analyses.
-
Data Analysis: Plot the average tumor volume over time for each group to compare the efficacy of the treatment. Perform statistical analysis to determine significance.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Coadministration of this compound with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. dovepress.com [dovepress.com]
- 6. Targeted delivery of a proapoptotic peptide to tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cell penetrating ability of the proapoptotic peptide, KLAKLAKKLAKLAK fused to the N-terminal protein transduction domain of translationally controlled tumor protein, MIIYRDLISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bladder tumor-targeted delivery of pro-apoptotic peptide for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing KLA Peptide Cell Penetration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the cellular uptake and efficacy of KLA peptides in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the KLA peptide and what is its primary mechanism of action?
The this compound, with the sequence (KLAKLAK)2, is a pro-apoptotic peptide.[1][2] Its primary mechanism of action involves the disruption of mitochondrial membranes.[1][2][3][4] Due to its cationic and amphipathic nature, it forms an α-helical structure that interacts with and disrupts the negatively charged mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately inducing apoptosis.[1][5]
Q2: Why does the native this compound have poor cell penetration in eukaryotic cells?
The this compound's low endocytic capability limits its ability to cross the plasma membrane of mammalian cells effectively.[1][5] While it is effective at disrupting mitochondrial membranes, it must first be internalized into the cell to reach its target.[1][2]
Q3: What are the common strategies to improve the cell penetration of KLA peptides?
Several strategies have been developed to enhance the cellular uptake of KLA peptides:
-
Fusion with Cell-Penetrating Peptides (CPPs): Covalently linking the this compound to a CPP, such as TAT, polyarginine (R7), or iRGD, can significantly improve its internalization.[1][5][6][7][8]
-
Co-administration with Membrane-Active Peptides: Using another peptide, like HPRP-A1, in conjunction with the this compound can facilitate its entry into cells.[6][9]
-
Activatable Cell-Penetrating Peptides (ACPPs): Designing a modified this compound that is "activated" by specific conditions in the target environment, such as cleavage by matrix metalloproteinase-2 (MMP2) which is often overexpressed in tumors.[5][10]
-
Polymerization: Polymerizing the this compound can increase its cellular uptake and bioactivity.[11]
-
Self-Assembling Peptides: Creating a system where the this compound is part of a larger, enzyme-responsive, self-assembling peptide that targets specific cell surface receptors, like PD-L1.[12]
Troubleshooting Guides
Issue 1: Low Cytotoxicity of this compound in Cancer Cell Lines
Q: I am treating my cancer cell line with a this compound, but I am observing minimal cell death. What could be the issue and how can I troubleshoot it?
A: Low cytotoxicity is a common issue and is often related to poor cell penetration. Here are several steps to troubleshoot this problem:
-
Confirm Peptide Integrity: Ensure the purity and integrity of your synthesized this compound using methods like HPLC and mass spectrometry.
-
Optimize Peptide Concentration: Perform a dose-response experiment to determine the optimal concentration of the this compound for your specific cell line.
-
Enhance Cellular Uptake: As the native this compound has poor cell penetration, consider the following modifications:
-
Fuse to a Cell-Penetrating Peptide (CPP): Synthesize a fusion peptide of KLA with a well-characterized CPP like TAT or a polyarginine sequence (e.g., R7).[5][6][8]
-
Co-administer with a Helper Peptide: Treat cells with the this compound in combination with a membrane-active peptide like HPRP-A1.[9][13]
-
-
Verify Mitochondrial Targeting: Once you have improved uptake, confirm that the peptide is localizing to the mitochondria. This can be done by co-staining with a mitochondrial-specific dye (e.g., MitoTracker Red) and a fluorescently labeled this compound.[9][13]
-
Assess Downstream Apoptotic Markers: Measure the activation of caspase-3 and the release of cytochrome c to confirm that the apoptotic pathway is being induced post-treatment.[1]
Issue 2: Off-Target Toxicity in Normal Cells
Q: My modified this compound is showing good efficacy against cancer cells, but it is also toxic to my control (non-cancerous) cell lines. How can I improve its specificity?
A: Off-target toxicity can be a significant hurdle. Here are strategies to enhance the tumor-specific delivery of your this compound:
-
Utilize a Tumor-Specific Targeting Moiety:
-
iRGD Fusion: Fuse the this compound with iRGD, a tumor-homing peptide that binds to αv integrins, which are often overexpressed on tumor cells and vasculature.[1][4]
-
Enzyme-Activatable Design: Engineer your this compound to be activated by enzymes that are abundant in the tumor microenvironment, such as MMP2. This can be achieved by masking the cell-penetrating motif with a sequence that is cleaved by MMP2.[5][10]
-
-
Target Specific Cell Surface Receptors: Design a KLA-containing peptide system that targets a receptor overexpressed on your cancer cells of interest, such as PD-L1.[12]
-
Evaluate Toxicity in Normal Cells: Always include a non-cancerous cell line (e.g., NIH3T3) in your in vitro experiments to assess the therapeutic window of your modified peptide.[9]
Quantitative Data Summary
| This compound Modification/Delivery System | Cell Line(s) | Key Quantitative Findings | Reference |
| D-KLA-R (MMP2-activatable) | H1299 (high MMP2), A549 (low MMP2) | Concentration-dependent cell death in H1299 cells; negligible cytotoxicity in A549 cells. | [5] |
| KLA-iRGD | MKN45 (gastric cancer) | Significantly suppressed tumor growth in a xenograft model. | [1] |
| kla-TAT co-administered with HPRP-A1 | A549 (non-small cell lung cancer) | Synergistic anticancer activity observed. | [6] |
| PSK (PD-L1 targeting, self-assembling) | 769-P (renal cancer) | Markedly inhibited colony formation compared to KLA alone. | [12] |
| RAFT-RGD-KLA | IGROV-1 | Induced mitochondrial depolarization and cell death at 2.5 µM. | [4] |
| KLA co-administered with HPRP-A1 | MCF-7, A549 | Apoptosis rates of up to 65% in MCF-7 and 45% in A549 cells. | [13] |
| r7-KLA | HT-1080 | IC50 of 3.54 ± 0.11 μmol/L. | [8] |
| KLA Polymer | HeLa | Dose-dependent cytotoxicity with LD50 values comparable to KLA-CPP conjugates. | [11] |
Experimental Protocols
Protocol 1: Peptide Penetration Assay
-
Cell Seeding: Seed cells (e.g., H1299) at a density of 5 x 10^4 cells per well in a 24-well plate.
-
Peptide Preparation: Prepare a solution of your fluorescently labeled this compound construct (e.g., FITC-labeled) at the desired concentration (e.g., 3 µM).
-
Cell Treatment: Add the peptide solution to the cells.
-
Incubation: Incubate the cells for a specified time (e.g., 1 hour).
-
Microscopy: Observe the cells under a fluorescence microscope to visualize cellular uptake.[5]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., THP-1) in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 12-24 hours.
-
Cell Treatment: Treat the cells with various concentrations of the this compound or modified constructs.
-
Incubation: Incubate for the desired treatment duration (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.
-
Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at the appropriate wavelength (e.g., 490 nm).[13][14][15]
Protocol 3: Cellular Uptake Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Grow cells to confluency and incubate with FITC-labeled peptides (e.g., 2.5 µM for 30 minutes).
-
Washing: Wash the cells with PBS.
-
Removal of Membrane-Bound Peptides: Rinse the cells with heparin (100 µg/ml) and treat with trypsin (1 mg/ml) at 37°C for 10 minutes.
-
Cell Suspension: Suspend the cells in PBS.
-
FACS Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer.[16]
Visualizations
Caption: A general experimental workflow for developing and validating modified KLA peptides.
Caption: Signaling pathway for an MMP2-activatable this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted delivery of a proapoptotic peptide to tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Coadministration of this compound with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Activating peptides for cellular uptake via polymerization into high density brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jbpe.sums.ac.ir [jbpe.sums.ac.ir]
- 16. researchgate.net [researchgate.net]
Technical Support Center: KLA Peptide-Based Therapeutics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KLA peptides. The focus is on strategies to mitigate off-target effects and enhance the therapeutic window of this potent pro-apoptotic peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of KLA peptide cytotoxicity, and why does it have off-target effects?
The this compound is a cationic, amphipathic peptide that forms an α-helical structure. Its primary mechanism of action is the disruption of negatively charged mitochondrial membranes, leading to apoptosis.[1][2][3] Eukaryotic plasma membranes are typically zwitterionic, which provides a degree of selectivity. However, at higher concentrations, KLA can also disrupt plasma membranes, leading to necrosis.[1] The main challenge is its non-specific cytotoxicity, as it can be toxic to healthy cells if it enters them.[4] The inherent limitation of the this compound is its poor ability to penetrate eukaryotic cells on its own, often requiring a delivery system which can contribute to off-target effects if not properly designed.[5][6]
Q2: My this compound conjugate shows high toxicity in non-cancerous cell lines. What are the potential causes and solutions?
High off-target toxicity is a common issue. Here are some potential causes and troubleshooting strategies:
-
Non-specific Cell Penetration: If you are using a generic cell-penetrating peptide (CPP) like polyarginine (r7) or TAT, it will likely mediate entry into both cancerous and non-cancerous cells, leading to broad-spectrum toxicity.[7][8]
-
Premature Activation/Release: If your delivery system is not stable enough in circulation, the this compound may be released before reaching the tumor site.
-
High Peptide Concentration: The concentration of the this compound used in your experiments might be too high, leading to non-specific membrane disruption.
-
Solution: Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell killing while minimizing toxicity to normal cells.
-
Q3: How can I improve the tumor specificity of my this compound-based therapeutic?
Several strategies can be employed to enhance tumor specificity:
-
Targeted Delivery: Conjugate the this compound to a ligand that specifically binds to receptors overexpressed on cancer cells. This is one of the most effective strategies.[4][9]
-
Activatable Cell-Penetrating Peptides (ACPPs): Modify the this compound with a polyanionic "masking" sequence that neutralizes the cationic charge of a CPP. This mask is linked via a substrate that is cleaved by tumor-specific enzymes (e.g., matrix metalloproteinases - MMPs), unmasking the CPP and allowing for cell entry only at the tumor site.[10][11]
-
pH-Sensitive Delivery Systems: Utilize linkers, such as hydrazones, that are stable at physiological pH (7.4) but are cleaved in the acidic tumor microenvironment (pH ~6.5), releasing the this compound.[12]
Troubleshooting Guides
Issue 1: Low therapeutic efficacy of the KLA conjugate in vivo.
| Potential Cause | Troubleshooting Step |
| Poor tumor penetration | Conjugate the this compound with a tumor-penetrating peptide like iRGD.[4][13] |
| Instability in serum | Synthesize the this compound using D-amino acids to increase resistance to proteases.[4] |
| Inefficient cellular uptake | Co-administer with a membrane-active peptide that increases cancer cell membrane permeability.[5] |
| Sub-optimal targeting ligand | Validate the expression of the target receptor on your specific cancer model. |
Issue 2: Inconsistent results in apoptosis assays.
| Potential Cause | Troubleshooting Step |
| Incorrect mechanism of cell death | KLA can induce both apoptosis and necrosis.[1] Use multiple assays to differentiate, such as Annexin V/PI staining and PARP cleavage analysis.[5][10] |
| Timing of the assay | KLA-induced cell death can be rapid.[7] Perform a time-course experiment to identify the optimal endpoint for apoptosis detection. |
| Peptide aggregation | Ensure proper solubilization of the peptide. Use appropriate buffers and consider sonication if necessary. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on modified KLA peptides to provide a reference for expected efficacy.
Table 1: In Vitro Cytotoxicity of Targeted KLA Peptides
| Peptide Construct | Cell Line | Target | IC50 (µM) | Reference |
| r7-kla | HT1080 (Fibrosarcoma) | General CPP | 3.54 ± 0.11 | [7] |
| D-KLA-R | H1299 (Lung Cancer, MMP2 high) | MMP2-activated CPP | ~3.17 (comparable) | [11] |
| D-KLA-R | A549 (Lung Cancer, MMP2 low) | MMP2-activated CPP | Negligible cytotoxicity | [11] |
| RAFT-RGD-KLA | IGROV-1 (Ovarian Cancer) | αvβ3 integrin | ~2.5 (significant effect) | [1] |
| Bld-1-KLA | HT1376 (Bladder Cancer) | Bladder tumor cells | 41.5 | [9] |
Table 2: In Vivo Tumor Growth Inhibition
| Peptide Construct | Tumor Model | Administration | Outcome | Reference |
| D-KLA-R | H1299 xenograft | Intravenous | Significant tumor volume decrease | [11] |
| RAFT-RGD-KLA | IGROV-1 xenograft | Intraperitoneal | Prevention of tumor growth | [1] |
| KLA-iRGD | MKN45 xenograft | Intraperitoneal | Significant suppression of tumor growth | [13] |
| Bld-1-KLA | HT1376 xenograft | Intravenous | More efficient tumor growth inhibition than control | [9] |
Experimental Protocols
Protocol 1: Synthesis of an MMP2-Activatable this compound (D-KLA-R)
This protocol is based on the synthesis of the D-KLA-R peptide described in the literature.[10][11]
-
Peptide Synthesis: The peptide with the sequence D7GGPLGLAG(KLAKLAK)2R7 is synthesized using standard solid-phase peptide synthesis (SPPS).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol to assess the cytotoxic effects of KLA peptides.[2][5]
-
Cell Seeding: Seed cancer cells and non-cancerous control cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with serial dilutions of the this compound conjugate and control peptides for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490-540 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol is used to differentiate between apoptotic and necrotic cell death.[5]
-
Cell Treatment: Treat cells with the this compound conjugate for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
References
- 1. Targeted delivery of a proapoptotic peptide to tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [jbpe.sums.ac.ir]
- 4. longdom.org [longdom.org]
- 5. Coadministration of this compound with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A mitochondrial targeted fusion peptide exhibits remarkable cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Bladder tumor-targeted delivery of pro-apoptotic peptide for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A peptide-based pH-sensitive drug delivery system for targeted ablation of cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. spandidos-publications.com [spandidos-publications.com]
KLA Peptide Aggregation: Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the aggregation of KLA peptides in solution, ensuring the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my KLA peptide solution cloudy or showing precipitation?
A1: Cloudiness or precipitation in your this compound solution is a common indicator of aggregation. KLA is a cationic and amphipathic peptide, meaning it has both positively charged and hydrophobic regions.[1] This structure can lead to self-association and aggregation in aqueous solutions, especially under suboptimal conditions. Factors influencing this include pH, peptide concentration, temperature, and the ionic strength of the buffer.[2]
Q2: What is the best solvent for dissolving lyophilized this compound?
A2: The best initial approach for dissolving lyophilized this compound is to use sterile, distilled water.[3] Given that KLA is a basic peptide (net positive charge), if solubility in water is limited, adding a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), can significantly improve dissolution.[3][4] It is recommended to first dissolve the peptide completely in a small volume of the acidic solvent before diluting it to the final concentration with your desired buffer.[3]
Q3: How does pH affect the solubility and stability of this compound?
A3: As a cationic peptide, KLA is generally more soluble and stable in acidic conditions (pH 4-6).[5] In this pH range, the lysine and arginine residues are fully protonated, leading to electrostatic repulsion between peptide molecules, which counteracts the hydrophobic interactions that drive aggregation.[6] At neutral or basic pH, the net positive charge may decrease, increasing the likelihood of aggregation.[4]
Q4: Can I use sonication to help dissolve my this compound?
A4: Yes, brief sonication can be a useful technique to aid in the dissolution of this compound and to break up small, soluble aggregates.[3] It is recommended to sonicate the sample in short bursts (e.g., 3 times for 10 seconds each) while keeping the tube on ice to prevent excessive heating, which could potentially degrade the peptide.[3]
Q5: What are the recommended storage conditions for this compound solutions?
A5: For long-term storage, it is best to store this compound in its lyophilized form at -20°C or -80°C in a desiccated environment.[7] Once reconstituted, peptide solutions are significantly less stable.[8] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for several months or at -80°C for longer-term storage.[8] For short-term storage (a few days to a week), the solution can be kept at 4°C.
Troubleshooting Guide
Issue: this compound Precipitates After Dilution in Buffer
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Ensure the final pH of the peptide solution is in the acidic range (ideally pH 4-6). You can prepare your buffer at a slightly lower pH to accommodate the addition of the peptide solution. |
| High Peptide Concentration | Work with the lowest feasible concentration for your experiment. If a high concentration is necessary, consider the use of solubility-enhancing excipients. |
| Buffer Composition | High ionic strength can sometimes shield the repulsive charges between peptide molecules, promoting aggregation. Try reducing the salt concentration in your buffer. Conversely, for some peptides, moderate salt concentrations can be stabilizing.[9] Consider using a buffer with a different salt composition. |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles by preparing and storing aliquots. When thawing, do so slowly and on ice. |
Quantitative Data on this compound Solubility
The following table provides representative data on the solubility of a typical amphipathic cationic peptide like KLA under various conditions. Please note that exact values may vary depending on the specific KLA sequence and purity.
| Condition | Parameter | Value | Expected Solubility | Notes |
| pH | pH 4.0 | - | High | Strong electrostatic repulsion between positively charged residues. |
| pH 7.0 | - | Moderate to Low | Reduced net positive charge can lead to increased aggregation. | |
| pH 9.0 | - | Low | Further reduction in positive charge, promoting hydrophobic interactions. | |
| Additives | Arginine | 50 mM | High | Arginine can suppress aggregation by interacting with hydrophobic and charged residues.[9][10] |
| Tween 20 | 0.05% (v/v) | High | Non-ionic surfactant that can prevent surface-induced aggregation and solubilize peptides. | |
| Guanidine HCl | 6 M | High | Strong denaturant that disrupts aggregates, but will also unfold the peptide. Use with caution. | |
| Temperature | 4°C | - | High | Lower kinetic energy reduces the rate of aggregation. |
| 25°C (Room Temp) | - | Moderate | Increased thermal motion can promote aggregation. | |
| 37°C | - | Moderate to Low | Higher temperatures can accelerate aggregation kinetics. |
Experimental Protocols
Protocol for Reconstituting Lyophilized this compound
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes to prevent condensation.[3] Briefly centrifuge the vial to ensure all the powder is at the bottom.[3]
-
Solvent Selection: Based on the peptide's net charge (KLA is basic), start with sterile, distilled water. If solubility is an issue, prepare a 10% acetic acid solution in sterile water.
-
Dissolution:
-
Add a small amount of the chosen solvent to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL).[11]
-
Gently vortex or pipette the solution up and down to dissolve the peptide.
-
If the peptide does not fully dissolve, sonicate the vial in an ice bath for short intervals (e.g., 3 x 10 seconds).[3]
-
-
Dilution: Once the peptide is fully dissolved, dilute the stock solution to the desired final concentration using your experimental buffer. It is recommended to add the peptide stock solution to the buffer while vortexing to ensure rapid and even mixing.
-
Storage: For any unused portion of the stock solution, create single-use aliquots and store them at -20°C or -80°C.[8]
Protocol for Monitoring this compound Aggregation using Thioflavin T (ThT) Assay
This assay is used to detect the formation of β-sheet-rich structures, which are characteristic of many peptide aggregates.
-
Reagent Preparation:
-
Prepare a 1 mM Thioflavin T (ThT) stock solution in sterile, distilled water. Filter the solution through a 0.22 µm filter. Store protected from light.
-
Prepare your this compound solution at the desired concentration in the buffer you wish to test.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add your this compound samples.
-
Dilute the ThT stock solution into the peptide solution to a final concentration of 10-25 µM.
-
Include a control well with buffer and ThT only (no peptide) to measure background fluorescence.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[12]
-
To monitor aggregation over time, incubate the plate at a desired temperature (e.g., 37°C) with shaking, and take fluorescence readings at regular intervals.[12]
-
-
Data Analysis: An increase in fluorescence intensity over time compared to the control indicates the formation of β-sheet aggregates.
Visualizations
Caption: Workflow for reconstituting lyophilized this compound.
Caption: Key factors that can promote this compound aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. jpt.com [jpt.com]
- 6. Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Storage and Handling Best Practices - Pure Peptides UK [purepeptidesuk.net]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. researchgate.net [researchgate.net]
troubleshooting variability in KLA cytotoxicity assays
Welcome to the technical support center for Killer cell lectin-like receptor G1 (KLRG1) cytotoxicity assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and other issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the function of KLRG1 and why is it important in cytotoxicity assays?
A1: Killer cell lectin-like receptor G1 (KLRG1) is an inhibitory transmembrane receptor found on subsets of Natural Killer (NK) cells and highly differentiated T cells.[1] Its primary function is to suppress the cytotoxic activity of these immune cells. When KLRG1 on an NK cell binds to its ligands, such as E-cadherin, which are often expressed on healthy epithelial cells and some tumor cells, it initiates a signaling cascade that inhibits the NK cell's ability to kill the target cell.[2][3][4] This interaction is a crucial mechanism for preventing autoimmunity and maintaining immune homeostasis. In cytotoxicity assays, this interaction can be a significant variable, as the expression levels of both KLRG1 on effector cells and cadherins on target cells can modulate the observed killing.[4][5]
Q2: What are the common ligands for KLRG1?
A2: The primary ligands for KLRG1 are members of the classical cadherin family, specifically E-cadherin, N-cadherin, and R-cadherin.[1][2][6] The interaction between KLRG1 and these cadherins is a key factor in the inhibition of NK cell-mediated cytotoxicity.[3][4] Variability in the expression of these cadherins on target cell populations can be a major source of inconsistent assay results.
Q3: What is a typical readout for a KLRG1 cytotoxicity assay?
A3: KLRG1 cytotoxicity assays typically measure the percentage of target cell lysis by effector cells (e.g., NK cells). This is often assessed using flow cytometry, where target cells are pre-labeled with a fluorescent dye (like CFSE or CellTracker Orange) and cell death is measured by the uptake of a viability dye (like 7-AAD or Propidium Iodide).[7] Another common method is the chromium-51 release assay, which measures the release of radioactive chromium from lysed target cells.[3][8] Additionally, functional readouts can include the measurement of cytokine release (e.g., IFN-γ, TNF-α) or degranulation markers (e.g., CD107a) on the effector cells.[6][9]
Troubleshooting Guide
High Variability Between Replicates or Experiments
Q: My assay shows high well-to-well or day-to-day variability. What are the potential causes and solutions?
A: High variability is a common issue and can stem from multiple sources. Below is a breakdown of potential causes and how to address them.
| Potential Cause | Recommended Solution |
| Donor-to-Donor Variability in Effector Cells | NK cell functionality, including KLRG1 expression, can vary significantly between donors.[10][11] For each experiment, use effector cells from the same donor. If using multiple donors, analyze the data for each donor separately. Consider screening donors and selecting those with consistent KLRG1 expression levels for a series of experiments. |
| Inconsistent Effector to Target (E:T) Ratios | Inaccurate cell counting can lead to inconsistent E:T ratios across wells, which directly impacts the percentage of lysis. Use a reliable cell counting method (e.g., automated cell counter) and ensure thorough mixing of cell suspensions before plating. Optimize the E:T ratio for your specific target cells, as this can vary.[12] |
| Variable KLRG1 or Cadherin Expression | The expression of KLRG1 on effector cells and its ligand (e.g., E-cadherin) on target cells can change with cell passage number and culture conditions.[13] Always use cells within a defined, narrow passage range. Routinely verify receptor and ligand expression levels via flow cytometry. |
| Inconsistent Incubation Time | The duration of co-incubation is critical. Shorter times may not allow for maximum lysis, while excessively long periods can increase spontaneous cell death.[8] An optimal incubation time is typically around 4 hours for standard cytotoxicity assays, but this should be empirically determined for your specific cell systems.[3][12] |
| Pipetting Errors | Inconsistent volumes of cells or reagents will introduce significant error. Ensure pipettes are properly calibrated. Use reverse pipetting techniques for viscous solutions or cell suspensions to improve accuracy.[12] |
Low or No Target Cell Lysis
Q: I am observing lower-than-expected or no killing of my target cells. What could be wrong?
A: Insufficient lysis can be due to issues with either the effector cells, target cells, or the assay setup itself.
| Potential Cause | Recommended Solution |
| High KLRG1-Mediated Inhibition | If target cells express high levels of cadherins, KLRG1-mediated inhibition may be preventing NK cell activity.[4] To confirm this, perform a KLRG1 blocking experiment using a neutralizing anti-KLRG1 antibody.[1][6] A significant increase in lysis in the presence of the blocking antibody indicates that KLRG1 inhibition was the cause. |
| Poor Effector Cell Health or Viability | Effector cells that have been improperly stored, thawed, or cultured may have reduced cytotoxic function. Always check the viability of effector cells before starting the assay. Ensure proper cryopreservation and thawing protocols are followed. |
| Target Cell Resistance | Some target cell lines are inherently resistant to NK cell-mediated killing. Ensure your target cells are known to be susceptible to NK cell lysis. If using a new cell line, you may need to stimulate your NK cells with cytokines like IL-2 or IL-15 to enhance their cytotoxic potential.[14] |
| Suboptimal Assay Conditions | Incorrect media, temperature, or CO2 levels can negatively impact cell function. Use the recommended culture medium and ensure incubators are properly calibrated and maintained. |
High Background / Spontaneous Lysis
Q: The spontaneous lysis in my control wells (target cells alone) is too high. How can I reduce it?
A: High spontaneous lysis can mask the specific killing by effector cells, leading to a narrow or non-existent assay window.
| Potential Cause | Recommended Solution |
| Unhealthy Target Cells | Over-confluent, high-passage, or contaminated (e.g., mycoplasma) target cells will have higher rates of spontaneous death.[13] Use healthy, low-passage cells and regularly test for mycoplasma contamination. |
| Harsh Cell Handling | Excessive centrifugation speeds, vigorous pipetting, or prolonged exposure to suboptimal conditions can damage target cells. Handle cells gently, use appropriate centrifugation forces (e.g., 300 x g for 5 minutes), and minimize the time cells spend outside of the incubator. |
| Toxicity of Labeling Dyes | High concentrations of fluorescent dyes (e.g., CFSE) or long incubation times can be toxic to cells. Titrate the concentration of your labeling dye to the lowest level that still provides a robust signal. |
| Extended Incubation Time | As the assay duration increases, so does the rate of spontaneous cell death.[8] If high background is an issue, consider reducing the co-incubation period. |
Experimental Protocols
Protocol: Flow Cytometry-Based KLRG1 Cytotoxicity Assay
This protocol details a standard method for assessing KLRG1-mediated inhibition of NK cell cytotoxicity using flow cytometry.
1. Preparation of Cells:
-
Effector Cells: Isolate NK cells from peripheral blood mononuclear cells (PBMCs) from healthy donors. Assess the purity and KLRG1 expression of the isolated NK cells via flow cytometry. Resuspend the NK cells in complete RPMI-1640 medium.
-
Target Cells: Culture target cells known to express a KLRG1 ligand (e.g., E-cadherin-positive tumor cell line like MCF-7).[15] Harvest the cells during their logarithmic growth phase.
2. Labeling of Target Cells:
-
Wash the target cells twice with PBS.
-
Resuspend the cells at 1 x 10^6 cells/mL in serum-free medium.
-
Add a fluorescent membrane dye (e.g., CFSE at a final concentration of 1-5 µM).
-
Incubate for 15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding an equal volume of complete medium (containing 10% FBS).
-
Wash the labeled target cells twice with complete medium to remove excess dye.
-
Resuspend in complete medium at the desired concentration for the assay.
3. Assay Setup (in a 96-well U-bottom plate):
-
Spontaneous Lysis Control: Add labeled target cells only.
-
Maximum Lysis Control: Add labeled target cells with a lysis agent (e.g., 1% Triton X-100).
-
Experimental Wells: Co-culture labeled target cells with effector NK cells at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
KLRG1 Blocking Wells (Optional): Pre-incubate effector cells with a neutralizing anti-KLRG1 antibody (typically 10 µg/mL) for 30-60 minutes before adding them to the target cells.[6] Include an isotype control antibody in parallel wells.
4. Incubation:
-
Centrifuge the plate briefly (e.g., 100 x g for 1 minute) to facilitate cell-to-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
5. Staining and Acquisition:
-
After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) to all wells.
-
Incubate for 10-15 minutes on ice, protected from light.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events for statistical analysis.
6. Data Analysis:
-
Gate on the target cell population based on their fluorescent label (e.g., CFSE-positive).
-
Within the target cell gate, quantify the percentage of dead cells based on the viability dye signal (e.g., 7-AAD-positive).
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(% Lysis in Experimental Well - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] * 100
Visualizations
KLRG1 Inhibitory Signaling Pathway
Caption: KLRG1 engagement by E-cadherin leads to inhibition of NK cell cytotoxicity.
Troubleshooting Logic for Low Cytotoxicity
Caption: A logical workflow to diagnose the cause of low target cell killing.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a KLRG1 flow cytometry cytotoxicity assay.
References
- 1. KLRG1 Negatively Regulates Natural Killer Cell Functions through the Akt Pathway in Individuals with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Tumor-associated E-cadherin mutations affect binding to the killer cell lectin-like receptor G1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. KLRG1 expression induces functional exhaustion of NK cells in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors responsible for fluctuations in human NK cell activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Killer Cell Expansion and Cytotoxicity Differ Depending on the Culture Medium Used [annlabmed.org]
- 10. Donor Variability and Seeding Density Shape NK-Cell Proliferation and Surface Receptor Expression: Insights from an Integrated Phenotypic and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KLRG1 expression on natural killer cells is associated with HIV persistence, and its targeting promotes the reduction of the viral reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lonzabio.jp [lonzabio.jp]
- 15. Killer Cell Lectin-like Receptor G1 (KLRG1) inhibits NK cell function through activation of AMP-activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: KLA Peptide vs. Bcl-2 Inhibitors in Cancer Cell Apoptosis
For researchers and drug development professionals, inducing apoptosis in cancer cells is a primary therapeutic goal. Two distinct classes of molecules, the pro-apoptotic KLA peptide and small-molecule Bcl-2 inhibitors, have emerged as potent inducers of programmed cell death, albeit through different mechanisms. This guide provides an objective comparison of their mechanisms, performance, and the experimental protocols used to evaluate them.
Mechanism of Action: A Tale of Two Pathways
The convergence point for both KLA peptides and Bcl-2 inhibitors is the mitochondrion, the central executioner of the intrinsic apoptotic pathway. However, their approaches to mitochondrial disruption are fundamentally different.
This compound: Direct Mitochondrial Disruption
The this compound is a cationic, amphipathic peptide designed to form an α-helical structure.[1][2][3] Its mechanism is direct and physical. Once internalized by a cancer cell—often facilitated by conjugation to a cell-penetrating peptide—KLA preferentially targets the negatively charged mitochondrial membrane.[1][4] This interaction leads to the permeabilization of the mitochondrial membrane, causing swelling, loss of membrane potential, and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4][5] This release activates the caspase cascade, ultimately leading to apoptosis.[5][6]
Bcl-2 Inhibitors: Restoring the Natural Order
B-cell lymphoma 2 (Bcl-2) is a family of proteins that regulate apoptosis.[7] In many cancers, anti-apoptotic Bcl-2 proteins (like Bcl-2 itself, Bcl-xL, and Mcl-1) are overexpressed, preventing cell death by sequestering pro-apoptotic proteins (like Bax and Bak).[7][8] This sequestration prevents the formation of pores in the mitochondrial membrane.
Bcl-2 inhibitors, often referred to as "BH3 mimetics," are small molecules designed to fit into the hydrophobic groove of anti-apoptotic Bcl-2 proteins.[9][10] By binding to these anti-apoptotic proteins, they displace the pro-apoptotic proteins.[7][11] Once liberated, Bax and Bak can oligomerize, permeabilize the outer mitochondrial membrane, and trigger the release of cytochrome c, initiating the caspase cascade and apoptosis.[8][12] Venetoclax (ABT-199) is a well-known, highly selective Bcl-2 inhibitor.[7][12][13]
Comparative Performance: A Data-Driven Overview
Direct comparative studies between KLA peptides and Bcl-2 inhibitors are still emerging. The efficacy of each agent is highly dependent on the cancer cell type, the specific molecular context (e.g., levels of Bcl-2 family protein expression), and the delivery method for peptides. The following tables summarize representative data from separate studies to provide a quantitative perspective.
Table 1: In Vitro Cytotoxicity (IC50 / LD50)
| Agent | Cancer Cell Line | IC50 / LD50 (µM) | Exposure Time (h) | Citation |
| This compound Analog (Dimer B) | HeLa | 1.6 (LD50) | Not Specified | [6] |
| KLA-iRGD | MKN45 (Gastric) | ~1.0 (Effective Conc.) | 48 | [4] |
| Venetoclax (ABT-199) | RS4;11 (ALL) | 0.011 | 48 | [12] |
| Navitoclax (ABT-263) | DoHH-2 (Follicular Lymphoma) | ~0.5 | Not Specified | [14] |
Note: IC50 (half-maximal inhibitory concentration) and LD50 (median lethal dose) values can vary significantly based on the assay used and specific experimental conditions.
Table 2: Induction of Apoptosis (% of Apoptotic Cells)
| Agent (Concentration) | Cancer Cell Line | % Apoptotic Cells (Early + Late) | Assay Method | Citation |
| KLA-iRGD (100 ng/ml) | MKN45 (Gastric) | Increased vs. control | Annexin V/PI | [4] |
| SynB1-ELP1-KLAK | MCF-7 (Breast) | ~30% (at 42°C) | Annexin V | [3] |
| D-KLA-R (5 µM) | H1299 (Lung) | Increased Annexin V/PI positive cells | Annexin V/PI | [15] |
| Navitoclax + Rapamycin | DoHH-2 (Follicular Lymphoma) | Significant increase vs. Navitoclax alone | Annexin V | [14] |
Experimental Protocols
Accurate assessment of apoptosis and cell viability is crucial. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
Cell Viability - MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[17]
-
Treatment: Treat cells with various concentrations of the this compound or Bcl-2 inhibitor. Include untreated and solvent-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted) to each well.[16] Incubate for 1.5 to 4 hours at 37°C.[17][18]
-
Solubilization: After incubation, carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[17][19]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[18]
Apoptosis Detection - Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[21] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[21]
-
Cell Preparation: Induce apoptosis by treating cells with the this compound or Bcl-2 inhibitor for the desired time. Harvest both adherent and floating cells.[20]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifuging (e.g., 300 x g for 5 minutes) and resuspending the pellet.[20][22]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[23] To 100 µL of the cell suspension, add fluorescently-conjugated Annexin V (e.g., 5 µL) and PI (e.g., 1 µL of a 100 µg/mL working solution).[23]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[22][23]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze promptly by flow cytometry.[23] Keep samples on ice until analysis.[24]
Conclusion
KLA peptides and Bcl-2 inhibitors represent two powerful, yet distinct, strategies for inducing apoptosis in cancer cells. KLA acts as a direct physical disruptor of the mitochondrial membrane, while Bcl-2 inhibitors work more subtly by disabling the cell's overactive anti-apoptotic defenses. The choice between these approaches may depend on the specific cancer's molecular profile, such as its reliance on the Bcl-2 family for survival. For KLA peptides, a significant challenge remains efficient and targeted delivery into tumor cells. For Bcl-2 inhibitors, acquired resistance, often through the upregulation of other anti-apoptotic family members, is a key clinical hurdle.[12] Future research, including direct head-to-head studies and combination therapies, will be critical in elucidating the optimal therapeutic contexts for each of these promising anti-cancer agents.
References
- 1. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Anticancer activity of proapoptotic peptides is highly improved by thermal targeting using elastin-like polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis inducing, conformationally constrained, dimeric peptide analogs of KLA with submicromolar cell penetrating abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. bosterbio.com [bosterbio.com]
- 23. kumc.edu [kumc.edu]
- 24. ucl.ac.uk [ucl.ac.uk]
A Comparative Analysis of KLA-CPP Conjugates for Enhanced Apoptotic Delivery
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Cell-Penetrating Peptides for KLA-Mediated Cancer Therapy
The pro-apoptotic peptide KLA (sequence: KLAKLAKKLAKLAK) holds significant promise as a therapeutic agent due to its ability to induce apoptosis by disrupting mitochondrial membranes. However, its poor membrane permeability severely limits its clinical application. To overcome this, KLA is often conjugated with cell-penetrating peptides (CPPs), short amino acid sequences that can traverse cellular membranes and deliver various molecular cargoes. This guide provides a comparative analysis of different KLA-CPP conjugates, summarizing key performance data and detailing essential experimental protocols to aid researchers in the selection and evaluation of these promising cancer therapeutics.
Performance Comparison of KLA-CPP Conjugates
The efficacy of KLA-CPP conjugates is influenced by the choice of CPP, the conjugation strategy, and the target cancer cell line. While direct head-to-head comparisons under standardized conditions are limited in the literature, this section aggregates available quantitative data to provide a comparative overview.
| KLA-CPP Conjugate | Cell Line(s) | Key Performance Metric | Value | Reference(s) |
| KLA-Penetratin | Various human tumor cell lines | Cytotoxicity (EC50) | Low micromolar range | [1] |
| TCTP-KLA | Lung carcinoma xenografts | IC50 | 7-10 µmol/L | |
| BRBP1-TAT-KLA | 231-BR (Brain metastatic breast cancer) | Apoptosis Induction | 25.85 ± 2.84% | [2] |
| TAT-KLA | 231-BR (Brain metastatic breast cancer) | Apoptosis Induction | 17.80 ± 1.50% | [2] |
| D-form KLA-R7 | LL/2 (LLC1) lung carcinoma | IC50 | 3.17 µM | |
| KLA Polymers (m ~ 5) | HeLa | LD50 | 12.5 µM | [3] |
| KLA Polymers (m ~ 10) | HeLa | LD50 | 25 µM | [3] |
| KLA Polymers (m ~ 15) | HeLa | LD50 | 30 µM | [3] |
| Dimeric KLA analog (Dimer B) | HeLa | LD50 | 1.6 µM | [4] |
Note: The presented values are extracted from different studies and should be interpreted with caution due to variations in experimental conditions, including incubation times and specific assay methodologies.
Key Experimental Protocols
Accurate evaluation of KLA-CPP conjugates requires robust and standardized experimental protocols. Below are detailed methodologies for assessing apoptosis induction and mitochondrial membrane potential disruption, two key mechanisms of KLA-induced cell death.
Apoptosis Assessment using Annexin V Staining
This protocol details the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.
Materials:
-
Annexin V-fluorochrome conjugate (e.g., FITC, APC)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Test KLA-CPP conjugates and controls
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Treatment: Treat the cells with varying concentrations of the KLA-CPP conjugates for the desired incubation period. Include untreated cells as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, carefully detach the cells using a non-enzymatic cell dissociation solution or gentle scraping. Collect both the detached and floating cells to ensure the inclusion of apoptotic cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of the Annexin V-fluorochrome conjugate and 5 µL of PI solution (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V negative/PI negative cells are viable.
-
Annexin V positive/PI negative cells are in early apoptosis.
-
Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol describes the use of a cationic fluorescent dye (e.g., JC-1 or TMRE) to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial-dependent apoptosis.
Materials:
-
JC-1 or TMRE dye
-
Cell culture medium
-
PBS
-
Test KLA-CPP conjugates and controls
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with KLA-CPP conjugates as described in the apoptosis assay protocol.
-
Staining with JC-1:
-
Prepare a working solution of JC-1 (typically 5 µg/mL) in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS or cell culture medium.
-
-
Analysis:
-
For fluorescence microscopy, observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
For quantitative analysis using a plate reader, measure the fluorescence intensity at both the red (e.g., Ex/Em ~585/590 nm) and green (e.g., Ex/Em ~510/527 nm) wavelengths. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved in KLA-CPP conjugate activity, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
References
- 1. A proapoptotic peptide conjugated to penetratin selectively inhibits tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activating peptides for cellular uptake via polymerization into high density brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis inducing, conformationally constrained, dimeric peptide analogs of KLA with submicromolar cell penetrating abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of KLA and TAT-KLA Peptides in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic KLA peptide and its cell-penetrating counterpart, TAT-KLA. We delve into their mechanisms of action, cellular uptake, and cytotoxic efficacy, supported by experimental data to inform therapeutic development strategies.
Introduction: Overcoming the Barrier to Apoptosis Induction
The this compound (KLAKLAKKLAKLAK) is a cationic, amphipathic peptide designed to induce apoptosis by disrupting the mitochondrial membrane.[1] However, its therapeutic potential is severely limited by its inability to efficiently cross the plasma membrane of eukaryotic cells.[1] To overcome this limitation, KLA has been conjugated to cell-penetrating peptides (CPPs), such as the trans-activating transcriptional activator (TAT) peptide from HIV-1. The resulting fusion peptide, TAT-KLA, is designed to facilitate cellular entry and deliver the pro-apoptotic KLA cargo to its intracellular target.
Mechanism of Action: A Tale of Two Peptides
The fundamental difference in the efficacy of KLA and TAT-KLA lies in their ability to reach the cellular interior.
This compound: The this compound's primary mechanism is the disruption of the negatively charged mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[1] However, its poor membrane permeability means it has a negligible effect on cancer cells when administered alone.
TAT-KLA Peptide: The TAT portion of the fusion peptide acts as a delivery vehicle. It interacts with the cell surface and facilitates the internalization of the entire TAT-KLA construct. One proposed mechanism for TAT-KLA uptake involves a combination of clathrin-mediated endocytosis and direct membrane disruption.[1] Once inside the cell, the KLA moiety is released or acts while conjugated to disrupt the mitochondrial membrane, triggering the intrinsic apoptotic pathway.[1]
Comparative Efficacy: A Quantitative Analysis
The conjugation of TAT to KLA dramatically enhances its cytotoxic and pro-apoptotic effects. While studies directly comparing the IC50 values and apoptosis rates of KLA and TAT-KLA in the same cell line are limited, the available data consistently demonstrates the superior efficacy of the TAT-conjugated peptide.
Data Summary of Peptide Efficacy
| Peptide | Cell Line | Assay | Key Findings | Reference |
| KLA | A549 | Fluorescence Microscopy | Negligible cellular uptake of FITC-labeled KLA. | [1] |
| TAT-KLA | A549 | Fluorescence Microscopy | Significant cellular uptake of FITC-labeled TAT-KLA. | [1] |
| TAT-KLA | A549 | MTT Assay | Dose-dependent decrease in cell viability. | [1] |
| TCTP-KLA * | Multiple | Not Specified | IC50 between 7 and 10 µmol/L; better tumor growth inhibition than TAT-KLA. | |
| BRBP1-TAT-KLA | 231-BR | FACS (Annexin V/PI) | 25.85 ± 2.84% apoptosis. | |
| TAT-KLA | 231-BR | FACS (Annexin V/PI) | 17.80 ± 1.50% apoptosis. |
*Note: TCTP (Translationally Controlled Tumor Protein) is another protein transduction domain. This data is included to provide context on the efficacy of CPP-KLA conjugates.
Signaling Pathways and Experimental Workflow
Visualizing the molecular pathways and experimental procedures is crucial for understanding the comparative efficacy of these peptides.
Signaling Pathway of TAT-KLA Induced Apoptosis
Caption: Signaling pathway of TAT-KLA induced apoptosis.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing KLA and TAT-KLA efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with varying concentrations of KLA and TAT-KLA peptides and incubate for 24-48 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each peptide.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with KLA and TAT-KLA at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.
Cellular Uptake Assay (Fluorescence Microscopy)
This method visualizes the internalization of fluorescently labeled peptides.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with FITC-labeled KLA and FITC-labeled TAT-KLA for a specified duration (e.g., 1-4 hours).
-
Washing and Fixation: Wash the cells with PBS to remove extracellular peptides, and then fix them with 4% paraformaldehyde.
-
Nuclear Staining: Stain the cell nuclei with DAPI.
-
Imaging: Mount the coverslips on glass slides and visualize the cellular uptake of the peptides using a fluorescence microscope.
-
Analysis: Compare the intensity and localization of the green fluorescence (FITC-peptides) within the cells for KLA and TAT-KLA.
Conclusion
References
A Head-to-Head Comparison of KLA and Melittin Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent peptides with cytotoxic potential: KLA and melittin. This document outlines their respective mechanisms of action, summarizes key performance data from experimental studies, and provides detailed protocols for relevant assays.
Introduction: Two Peptides, Two Destructive Paths
Melittin , the principal component of bee venom, is a well-characterized, 26-amino acid amphipathic peptide with potent, non-selective cytolytic activity.[1][2] Its powerful membrane-disrupting capabilities have made it a subject of interest for various therapeutic applications, including anticancer and antimicrobial treatments.[1][3] However, its clinical utility is significantly hampered by its high toxicity, particularly its strong hemolytic activity.[3]
KLA , with the sequence (KLAKLAK)2, is a synthetic, cationic, amphipathic peptide designed to form an α-helix that preferentially disrupts negatively charged membranes.[4] This characteristic theoretically imparts selectivity for bacterial and mitochondrial membranes over the generally neutral plasma membranes of mammalian cells.[4][5] Consequently, KLA is often employed as a pro-apoptotic agent that requires a delivery vehicle to enter eukaryotic cells and exert its effect on mitochondria.[4]
This guide will delve into a direct comparison of these two peptides, highlighting their strengths and weaknesses to inform future research and development.
Quantitative Performance: A Comparative Analysis
The following tables summarize the available quantitative data for KLA and melittin peptides. A significant challenge in a direct head-to-head comparison is the inherent nature of the KLA peptide; its low cell permeability means it is often studied as part of a conjugate, making data on the standalone peptide scarce.
Table 1: Cytotoxicity (IC50) Data
| Peptide | Cell Line | IC50 (µg/mL) | IC50 (µM) | Citation(s) |
| Melittin | Human Fibroblast | 6.45 | ~2.27 | [6] |
| HeLa (Cervical Cancer) | 2.54 | ~0.89 | [7] | |
| WiDr (Colon Cancer) | 2.68 | ~0.94 | [7] | |
| Vero (Normal Kidney) | 3.53 | ~1.24 | [7] | |
| SUM159 (Triple-Negative Breast Cancer) | ~15.7 (converted from 5.58 ng/µL) | 5.58 | [3] | |
| SKBR3 (HER2-Enriched Breast Cancer) | ~16.3 (converted from 5.77 ng/µL) | 5.77 | [3] | |
| KLA (unconjugated) | Various Mammalian Cancer Cell Lines | Not typically cytotoxic | Not applicable | [4][7][8] |
Note: The unconjugated this compound is generally considered non-toxic to mammalian cells due to its inability to efficiently cross the plasma membrane. Its cytotoxic potential is realized upon conjugation to a cell-penetrating peptide.[4][7][8]
Table 2: Hemolytic Activity (HC50) Data
| Peptide | HC50 (µg/mL) | HC50 (µM) | Citation(s) |
| Melittin | 0.44 | ~0.16 | [6] |
| 16.28 ± 0.17 | ~5.73 | [8] | |
| KLA (unconjugated) | Not reported; considered non-hemolytic | Not applicable | [5] |
Note: KLA's selectivity for negatively charged membranes is the basis for its presumed lack of hemolytic activity, as red blood cell membranes are neutral.[5]
Mechanism of Action: Distinct Pathways to Cell Death
The cytotoxic mechanisms of KLA and melittin are fundamentally different, which is key to understanding their respective therapeutic potentials and limitations.
KLA: The Mitochondria-Targeted Apoptotic Inducer
The this compound, once inside a eukaryotic cell, targets the mitochondria. The mitochondrial membrane, similar to bacterial membranes, is negatively charged, providing a selective target for the cationic this compound.[5] Upon binding, KLA disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately inducing apoptosis.[6]
Melittin: The Non-Selective Pore-Forming Agent
Melittin's mechanism is more direct and less selective. It binds to cell membranes and, through a process that can involve the formation of toroidal pores, disrupts the membrane integrity.[9] This leads to leakage of cellular contents and rapid cell death, a process more akin to necrosis than apoptosis.[10] This non-specific membrane disruption is the reason for its high hemolytic activity and general cytotoxicity.[2][10]
Experimental Protocols
For researchers looking to replicate or build upon existing studies, the following are generalized protocols for key in vitro assays.
4.1. Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the peptide in culture medium and add to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
4.2. Hemolytic Activity Assay
This assay is crucial for assessing the toxicity of peptides to red blood cells.
Protocol Steps:
-
Prepare Red Blood Cells (RBCs): Obtain fresh human red blood cells and wash them with phosphate-buffered saline (PBS). Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Peptide Incubation: Add serial dilutions of the peptide to the RBC suspension in a 96-well plate.
-
Controls: Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Absorbance Reading: Measure the absorbance of the supernatant at a wavelength between 450 nm and 540 nm to quantify the released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control and determine the HC50 value.
Conclusion: A Tale of Potency versus Selectivity
The head-to-head comparison of KLA and melittin reveals a classic trade-off in peptide-based therapeutics: potency versus selectivity.
Melittin is undeniably a potent cytotoxic agent with broad-spectrum activity. However, its lack of selectivity, as evidenced by its high hemolytic activity, presents a major hurdle for its systemic therapeutic application. Current research on melittin is largely focused on strategies to mitigate its toxicity, such as formulation in nanoparticles or conjugation to targeting moieties.
KLA , on the other hand, offers a more refined, targeted approach to cell killing. Its inherent selectivity for negatively charged membranes makes it non-hemolytic and spares healthy cells. The primary challenge for KLA is its delivery. As a standalone peptide, its therapeutic efficacy is limited by its poor cell permeability. Therefore, the future of KLA in therapeutics lies in its effective conjugation with cell-penetrating peptides or other delivery systems that can shuttle it to its intracellular target, the mitochondria.
For researchers in drug development, the choice between a melittin-based or a KLA-based strategy will depend on the specific therapeutic context. Melittin may hold promise for topical applications where systemic toxicity is less of a concern, while KLA is a more attractive candidate for systemic therapies where target selectivity is paramount, provided an effective delivery system can be engineered. This guide serves as a foundational resource to inform such critical decisions in the advancement of peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Coadministration of this compound with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Melittin - Wikipedia [en.wikipedia.org]
Evaluating KLA Peptides in Standalone Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic KLA peptide ((KLAKLAK)2) has emerged as a compelling candidate in the landscape of targeted cancer therapies. Its cationic and amphipathic nature allows it to selectively disrupt the negatively charged mitochondrial membranes of cancer cells, initiating a cascade of events leading to apoptosis. However, the peptide's therapeutic efficacy as a standalone agent is critically hampered by its poor ability to penetrate eukaryotic cell membranes. This guide provides a comprehensive evaluation of this compound-based therapies, focusing on constructs where KLA is conjugated to a cell-penetrating peptide (CPP) or a tumor-targeting moiety, effectively creating a targeted therapeutic. We present a comparative analysis of its performance, supported by experimental data and detailed protocols, to aid researchers in their assessment of this therapeutic strategy.
Performance Comparison: KLA-Peptide Conjugates vs. Controls
The central challenge in harnessing KLA's therapeutic potential lies in its delivery. The data consistently demonstrates that this compound alone exhibits minimal cytotoxicity to cancer cells. However, when coupled with a delivery vector, its potency is significantly enhanced. The following tables summarize quantitative data from various studies, comparing the efficacy of KLA-peptide conjugates against unconjugated KLA and other controls.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The data below illustrates the dramatic increase in cytotoxicity of KLA when conjugated to a CPP.
| Peptide Construct | Cancer Cell Line | IC50 (µM) | Reference Study |
| KLA alone | HT-1080 (Fibrosarcoma) | >100 | |
| r7-KLA | HT-1080 (Fibrosarcoma) | 3.54 ± 0.11 | |
| KLA alone | IGROV-1 (Ovarian Carcinoma) | No significant effect at 5 µM | [1] |
| RAFT-RGD-KLA | IGROV-1 (Ovarian Carcinoma) | Significant reduction in proliferation at 1 µM | [1] |
| Bld-1-KLA | HT1376 (Bladder Cancer) | 41.5 | [2] |
| D-KLA-R | H1299 (Lung Cancer, high MMP2) | Induces cell death in a concentration-dependent manner | [3] |
| D-KLA-R | A549 (Lung Cancer, low MMP2) | Negligible cytotoxicity | [3] |
Induction of Apoptosis
The primary mechanism of action for KLA is the induction of apoptosis. Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic and necrotic cells.
| Treatment | Cell Line | Condition | Apoptosis Rate (%) | Reference Study |
| KLA alone | MCF-7 (Breast Cancer) | - | Negligible | [4] |
| HPRP-A1 + KLA | MCF-7 (Breast Cancer) | 4 µM HPRP-A1 | Up to 65% | [4] |
| HPRP-A1 + KLA | A549 (Lung Cancer) | 4 µM HPRP-A1 | Up to 45% | [4] |
| CPP44-KLA + Irradiation | THP-1 (Leukemia) | 5 µM CPP44-KLA + 10 Gy | Significantly increased vs. either treatment alone | [5] |
In Vivo Tumor Growth Inhibition
The ultimate test of a cancer therapeutic is its efficacy in a living organism. Xenograft mouse models are commonly used to evaluate the in vivo anti-tumor activity of novel compounds.
| Treatment Group | Xenograft Model | Dosing Regimen | Outcome | Reference Study |
| PBS (Control) | MKN45 (Gastric Cancer) | Intraperitoneal injection every 3 days | Rapid tumor growth | [6] |
| KLA alone | MKN45 (Gastric Cancer) | 10 mg/kg, i.p. every 3 days | Similar to PBS control | [6] |
| KLA-iRGD | MKN45 (Gastric Cancer) | 10 mg/kg, i.p. every 3 days | Significant suppression of tumor growth | [6] |
| Vehicle (Control) | H1299/shCont (Lung Cancer) | Intravenous injection every 3 days | Progressive tumor growth | [3] |
| D-KLA-R | H1299/shCont (Lung Cancer) | 3 mg/kg, i.v. every 3 days | Dramatic inhibition of tumor growth; no tumor mass in 2/3 mice | [3] |
| Vehicle (Control) | C3H/S (Breast Cancer) | Intraperitoneal injection for 11 days | Progressive tumor growth | [7] |
| Lin TT1-IP | C3H/S (Breast Cancer) | 5 mg/kg, i.p. for 11 days | Diminution in tumor size | [7] |
| iRGD-IP | C3H/S (Breast Cancer) | 5 mg/kg, i.p. for 11 days | Comparable anti-tumoral activity to Lin TT1-IP | [7] |
Mechanism of Action: The Mitochondrial Apoptotic Pathway
Upon successful delivery into the cancer cell cytoplasm by a conjugated CPP or targeting peptide, the this compound targets the mitochondria. The negatively charged outer mitochondrial membrane facilitates the accumulation and insertion of the cationic this compound. This disruption of the mitochondrial membrane potential (MMP) leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the orchestrated dismantling of the cell.
Caption: this compound's mitochondrial-mediated apoptotic pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the evaluation of this compound therapies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Treat the cells with various concentrations of the KLA-peptide conjugate, this compound alone, and a control peptide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the peptide constructs as described for the cytotoxicity assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot for Caspase Activation
Western blotting can be used to detect the cleavage of caspases, a hallmark of apoptosis.
-
Protein Extraction: Following peptide treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the cleaved forms of caspases (e.g., cleaved caspase-3, cleaved caspase-9) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KLA-peptide conjugates in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, KLA-peptide conjugate, control peptide).
-
Peptide Administration: Administer the peptides via a specified route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (length x width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition and assess for any signs of toxicity in major organs.
Comparison with Alternative Therapies
Direct head-to-head comparative studies between KLA-peptide conjugates and standard-of-care chemotherapeutics are limited in the publicly available literature. However, a comparative evaluation can be framed by considering the inherent properties of each therapeutic modality.
KLA-Peptide Conjugates:
-
Mechanism of Action: Targeted disruption of mitochondrial membranes, leading to apoptosis. This mechanism can be effective even in cancer cells that have developed resistance to conventional chemotherapies that act on different cellular pathways.
-
Selectivity: The selectivity of KLA-peptide conjugates is primarily determined by the targeting moiety. Peptides that target receptors overexpressed on cancer cells can enhance tumor-specific delivery and reduce off-target toxicity.
-
Toxicity: The available in vivo data suggests that targeted KLA peptides can have a favorable safety profile with minimal systemic toxicity. For instance, in some studies, no significant changes in body weight or organ morphology were observed in mice treated with KLA-iRGD or Bld-1-KLA.[2][6]
Conventional Chemotherapies (e.g., Doxorubicin, Cisplatin):
-
Mechanism of Action: Doxorubicin intercalates DNA and inhibits topoisomerase II, while cisplatin forms DNA adducts, both leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.
-
Selectivity: Conventional chemotherapeutics generally lack high selectivity for cancer cells, affecting all rapidly dividing cells, which leads to common side effects such as myelosuppression, mucositis, and alopecia.
-
Toxicity: The clinical use of many chemotherapeutic agents is limited by their significant off-target toxicities, including cardiotoxicity (doxorubicin) and nephrotoxicity (cisplatin).[8]
While a direct comparison of efficacy is challenging without dedicated clinical trials, the targeted nature and distinct mechanism of action of KLA-peptide conjugates position them as a potentially valuable alternative or complementary therapy, especially in the context of overcoming chemoresistance and reducing the toxic burden on patients. One study on a peptide-doxorubicin conjugate (though not KLA-based) demonstrated that the conjugate was significantly more cytotoxic to doxorubicin-resistant cancer cells compared to free doxorubicin and exhibited minimal cytotoxicity to normal heart and kidney cells.[8] This highlights the potential of peptide-mediated targeting to improve the therapeutic index of cytotoxic agents.
Conclusion
The evaluation of this compound as a standalone cancer therapy necessitates a focus on its conjugated forms, which overcome its inherent limitation of poor cell permeability. The experimental data strongly supports the potential of KLA-peptide conjugates as potent and selective anti-cancer agents. Their ability to induce apoptosis through a direct mitochondrial-disrupting mechanism offers a promising avenue for treating cancers, potentially including those resistant to conventional therapies. The provided experimental protocols serve as a guide for researchers to further investigate and validate the efficacy of this therapeutic approach. While more direct comparative studies with established cancer treatments are needed, the current body of evidence warrants continued research and development of KLA-peptide conjugates as a next-generation targeted cancer therapy.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
- 2. Bladder tumor-targeted delivery of pro-apoptotic peptide for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel CD47-blocking peptide fused to pro-apoptotic KLA repeat inhibits lung cancer growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and application of hybrid cyclic-linear peptide-doxorubicin conjugates as a strategy to overcome doxorubicin resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Positive Controls for KLA Peptide-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used positive controls for apoptosis induction in the context of studying the pro-apoptotic KLA peptide. The information presented here is intended to assist researchers in selecting appropriate controls and designing robust experiments to evaluate the efficacy of this compound-based therapeutics.
Understanding this compound-Induced Apoptosis
The this compound is a cationic, amphipathic peptide designed to selectively disrupt the mitochondrial membranes of cancer cells, leading to the initiation of the intrinsic apoptotic pathway.[1][2] Its mechanism of action involves permeabilizing the mitochondrial outer membrane, which results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This event triggers the activation of caspase-9, which in turn activates executioner caspases such as caspase-3, ultimately leading to programmed cell death. A key feature of the this compound is its reliance on a cell-penetrating peptide (CPP) for efficient internalization into eukaryotic cells, as the this compound itself has poor membrane translocation capabilities.
Selecting an Appropriate Positive Control
An ideal positive control for this compound experiments should be a well-characterized apoptosis-inducing agent that triggers cell death through a known and reproducible mechanism. The choice of positive control may depend on the specific aspect of the apoptotic pathway being investigated. Here, we compare three widely used positive controls: Staurosporine, Etoposide, and Doxorubicin.
Comparative Analysis of Apoptosis-Inducing Agents
The following table summarizes the key characteristics of the this compound and the selected positive controls.
| Feature | This compound | Staurosporine | Etoposide | Doxorubicin |
| Primary Mechanism of Action | Mitochondrial membrane disruption[1][2] | Broad-spectrum protein kinase inhibitor | Topoisomerase II inhibitor, DNA damage[3] | Topoisomerase II inhibitor, DNA intercalation[4] |
| Apoptotic Pathway | Intrinsic (mitochondrial) | Primarily Intrinsic | Intrinsic (p53-dependent) | Intrinsic |
| Key Molecular Events | Cytochrome c release, Caspase-9/3 activation | Caspase-9/3 activation[5][6] | DNA double-strand breaks, p53 activation, Caspase-9/3 activation | DNA damage, Caspase-9/3 activation |
| Cell Permeability | Low (requires CPP) | High | High | High |
| Reported IC50 (Varies by cell line and KLA construct) | ~1.6 - 10 µM (HeLa, with CPP)[7][8] | ~0.5 - 1 µM (U937)[9] | ~2.64 - 50 µM (PC3, EL4)[10][11] | ~0.1 - 14.72 µM (A431, HepG2)[4][11] |
Signaling Pathways
The following diagrams illustrate the signaling pathways initiated by the this compound and the compared positive controls.
Experimental Protocols
To facilitate a direct comparison of the apoptotic effects of the this compound and positive controls, the following experimental workflows are recommended.
Experimental Workflow for Comparative Apoptosis Analysis
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cancer cell lines known to be sensitive to apoptosis induction.
-
Seeding: Plate cells in 6-well or 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
This compound: Prepare a stock solution of the this compound conjugated with a suitable CPP. Dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in cell culture medium.
-
Staurosporine: Prepare a stock solution in DMSO. Dilute to final concentrations (e.g., 0.1, 0.5, 1, 2 µM) in cell culture medium.[9]
-
Etoposide: Prepare a stock solution in DMSO. Dilute to final concentrations (e.g., 1, 10, 50, 100 µM) in cell culture medium.[10]
-
Doxorubicin: Prepare a stock solution in water or DMSO. Dilute to final concentrations (e.g., 0.1, 1, 5, 10 µM) in cell culture medium.
-
Controls: Include a vehicle control (e.g., DMSO) and an untreated control.
-
-
Incubation: Incubate cells for various time points (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Apoptosis Assays:
-
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry: [12][13][14]
-
Harvest cells by trypsinization (for adherent cells) or gentle scraping, and collect suspension cells by centrifugation.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
-
Caspase-3/7 Activity Assay:
-
Lyse the treated cells according to the manufacturer's protocol of the chosen assay kit.
-
Add the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays) to the cell lysates.[15]
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a plate reader.
-
Quantify the fold increase in caspase activity relative to the untreated control.
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay (using JC-1):
-
After treatment, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Data Interpretation:
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).
-
Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
-
Conclusion
The selection of an appropriate positive control is critical for the validation of apoptosis induction by the this compound. Staurosporine, Etoposide, and Doxorubicin are all well-established inducers of apoptosis and can serve as effective positive controls. By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can design rigorous experiments to accurately assess the pro-apoptotic efficacy of this compound-based therapies. The choice of control should be guided by the specific research question and the desire to compare the this compound's mitochondrial-disrupting mechanism with other well-defined apoptotic pathways.
References
- 1. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. Dose-response modeling of etoposide-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase activation pathways induced by staurosporine and low potassium: role of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis inducing, conformationally constrained, dimeric peptide analogs of KLA with submicromolar cell penetrating abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by staurosporine involves the inhibition of expression of the major cell cycle proteins at the G(2)/m checkpoint accompanied by alterations in Erk and Akt kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Assessing the Specificity of KLA Peptide for Mitochondria: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise subcellular localization of therapeutic molecules is paramount. This guide provides an objective comparison of the mitochondrial specificity of the pro-apoptotic peptide KLA against the well-characterized mitochondria-targeting peptide, Szeto-Schiller 31 (SS-31), supported by experimental data and detailed protocols.
The KLA peptide, with the sequence (KLAKLAK)2, is a cationic, amphipathic peptide designed to induce apoptosis by disrupting the mitochondrial membrane.[1] However, its therapeutic efficacy is contingent on its ability to specifically accumulate within mitochondria, bypassing other cellular compartments to minimize off-target effects. This guide examines the evidence for KLA's mitochondrial specificity and contrasts it with SS-31, a peptide known for its high affinity for the inner mitochondrial membrane.[2]
Comparative Analysis of Mitochondrial Targeting
While both KLA and SS-31 are designed to act on mitochondria, their mechanisms of targeting and action differ significantly. KLA's targeting is thought to be driven by electrostatic interactions with the negatively charged mitochondrial membrane, leading to membrane disruption.[1] In contrast, SS-31 exhibits a high affinity for cardiolipin, a phospholipid predominantly found in the inner mitochondrial membrane, where it is believed to stabilize the membrane and exert antioxidant effects.[2][3]
Direct quantitative, side-by-side comparisons of the mitochondrial accumulation of KLA and SS-31 are limited in the literature. However, studies on fluorescently-labeled SS-31 have provided quantitative data on its colocalization with mitochondria.
Table 1: Quantitative Analysis of Mitochondrial Colocalization of FITC-SS-31
| Treatment Group | Concentration | Overlap Coefficient with MitoTracker Red (%) (Mean ± SD) |
| Control | 10 µM | 76.21 ± 3.30 |
| Oxidative Stress (H₂O₂) | 10 µM | 75.97 ± 4.64 |
| Control | 100 nM | 75.60 ± 5.92 |
| Oxidative Stress (H₂O₂) | 100 nM | 75.33 ± 3.55 |
Data sourced from a study on 661W cells.[4]
The high overlap coefficient suggests a strong and specific localization of SS-31 to the mitochondria.[4] Similar quantitative data for the this compound is not as readily available, with most studies demonstrating its mitochondrial localization through qualitative fluorescence microscopy after being conjugated to a cell-penetrating peptide (CPP).[5][6] The necessity of a CPP for KLA to enter cells adds a layer of complexity to assessing its intrinsic mitochondrial specificity.[6]
Signaling Pathways and Mechanisms of Action
The distinct targeting mechanisms of KLA and SS-31 lead to different downstream effects. The following diagrams illustrate their proposed signaling pathways.
References
- 1. Apoptosis inducing, conformationally constrained, dimeric peptide analogs of KLA with submicromolar cell penetrating abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. The mitochondria-targeted peptide SS-31 binds lipid bilayers and modulates surface electrostatics as a key component of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Specific Localization of Mitochondrial-Targeted Antioxidant Peptide SS31 Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
KLA and HPRP-A1 Peptides: A Synergistic Combination for Enhanced Anticancer Efficacy
A detailed guide for researchers on the enhanced anti-tumor activity achieved by combining the pro-apoptotic peptide KLA with the membrane-active peptide HPRP-A1.
The combination of the KLA and HPRP-A1 peptides has emerged as a promising strategy in cancer therapy, demonstrating a potent synergistic effect in preclinical studies. This guide provides a comprehensive comparison of the combined therapy versus individual peptide treatments, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
The core of this synergistic interaction lies in the distinct and complementary mechanisms of action of the two peptides. HPRP-A1, a cationic anticancer peptide, primarily acts on the cell membrane of cancer cells, increasing its permeability. This action facilitates the entry of the KLA peptide, which has poor cell-penetrating ability on its own.[1][2][3] Once inside the cell, KLA, a pro-apoptotic peptide, targets the mitochondrial membrane, disrupting it and triggering the intrinsic apoptosis pathway, leading to programmed cell death.[2][4][5][6][7] This one-two punch proves significantly more effective at eliminating cancer cells than either peptide administered alone.
Comparative Efficacy: In Vitro and In Vivo Data
The synergistic anticancer activity of the KLA and HPRP-A1 combination has been demonstrated across various cancer cell lines, most notably in non-small cell lung cancer (A549) and breast cancer (MCF-7) cells.[1][2][4]
In Vitro Cytotoxicity
The co-administration of HPRP-A1 significantly enhances the cytotoxic effects of the this compound on cancer cells while showing negligible toxicity to normal cells.[1][3]
| Treatment Group | A549 Cell Viability (%) | MCF-7 Cell Viability (%) | NIH3T3 (Normal) Cell Viability (%) |
| KLA (various concentrations) | High | High | High |
| HPRP-A1 (4 µM) + KLA (various concentrations) | Significantly Reduced | Significantly Reduced | High |
Table 1: Comparative cell viability of cancer cell lines (A549 and MCF-7) and a normal cell line (NIH3T3) after treatment with KLA alone versus a combination of KLA and HPRP-A1. Data is summarized from MTT assays.[1][8]
Apoptosis Induction
The combination of KLA and HPRP-A1 leads to a dramatic increase in the rate of apoptosis in cancer cells.
| Treatment Group | Apoptosis Rate in A549 Cells (%) | Apoptosis Rate in MCF-7 Cells (%) |
| KLA alone | Minimal | Minimal |
| HPRP-A1 (4 µM) + KLA | ~45% | ~65% |
Table 2: Apoptosis rates in A549 and MCF-7 cells treated with KLA alone versus the combination of KLA and HPRP-A1, as measured by FITC-Annexin V/PI staining and flow cytometry.[1][2][9]
In Vivo Tumor Growth Inhibition
In mouse models of breast cancer, the co-administration of KLA and HPRP-A1 resulted in a significant reduction in tumor volume and weight compared to treatment with either peptide alone.[1][2]
| Treatment Group | Average Tumor Volume | Average Tumor Weight |
| Control (Saline) | Highest | Highest |
| KLA alone | Moderate Reduction | Moderate Reduction |
| HPRP-A1 alone | Moderate Reduction | Moderate Reduction |
| KLA + HPRP-A1 | Significant Reduction | Significant Reduction |
Table 3: Summary of in vivo antitumor efficacy in a breast cancer mouse model.[1][2]
Mechanism of Synergistic Action
The enhanced anticancer effect is a direct result of the interplay between the two peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Coadministration of this compound with HPRP-A1 to enhance anticancer activity | PLOS One [journals.plos.org]
- 3. Coadministration of this compound with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of the pro-apoptosis peptide kla-TAT and the cationic anticancer peptide HPRP-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 8. Coadministration of this compound with HPRP-A1 to enhance anticancer activity | PLOS One [journals.plos.org]
- 9. Coadministration of this compound with HPRP-A1 to enhance anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of KLA Peptide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of synthetic peptides like KLA peptide is a critical component of laboratory safety and operational integrity. Adherence to proper disposal protocols minimizes environmental impact and protects laboratory personnel from potential hazards. This document provides a comprehensive guide to the proper handling, storage, and disposal of this compound, based on established laboratory safety principles for synthetic peptides.
I. Pre-Disposal Handling and Storage of this compound
Proper storage and handling are paramount to maintaining the stability of this compound and ensuring safety prior to its use and eventual disposal. Lyophilized peptides are stable for extended periods when stored correctly; however, their stability decreases significantly upon exposure to moisture.
Table 1: Recommended Handling and Storage Conditions for Lyophilized this compound
| Condition | Specification | Rationale |
| Storage Temperature | -20°C for long-term storage; 4°C for short-term storage.[1][2][3] | Minimizes degradation of the peptide.[1][3] |
| Storage Container | Store in a cool, dark place, away from bright light.[1][2][3] | Protects the peptide from light-induced degradation.[4] |
| Moisture Control | Before opening, allow the vial to equilibrate to room temperature in a desiccator.[1][3][5] | Prevents condensation and moisture uptake, which can degrade the peptide.[1][3] |
| Personal Protective Equipment (PPE) | Always wear gloves, a lab coat, and eye protection when handling this compound.[4] | Ensures personal safety and prevents accidental exposure.[4] |
II. Step-by-Step this compound Disposal Protocol
The disposal of this compound, as with other synthetic peptides, should be treated as chemical waste.[6] Adherence to institutional and local regulations is mandatory.
1. Waste Identification and Segregation:
-
Unused, expired, or contaminated this compound and any materials it has come into contact with (e.g., vials, pipette tips, gloves) should be classified as chemical waste.[4][6]
-
Do not dispose of this compound waste in regular trash or down the drain.[7]
-
Segregate this compound waste from other types of laboratory waste to prevent unintended chemical reactions.
2. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled chemical waste container.[4][6]
-
The label should clearly state "Peptide Waste" and include the name "this compound".[4] It should also list the contents, hazard class, and the date when waste accumulation began.[6]
3. Consultation and Coordination with Environmental Health & Safety (EHS):
-
Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal guidance.[4][6]
-
Coordinate with your EHS officer for the final disposal of the collected this compound waste, which may involve incineration or other specialized chemical waste management protocols.[4]
4. Documentation:
-
Maintain accurate records of the disposal of this compound, including the date, quantity, and method of disposal, as part of your laboratory's safety and compliance documentation.[4]
III. Experimental Protocol: Chemical Spill and Decontamination
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Materials:
-
Designated spill kit
-
Appropriate personal protective equipment (PPE): gloves, lab coat, eye protection
-
Neutralizing agents (if recommended by your institution's EHS)
-
Biohazard or chemical waste containers
Procedure:
-
Evacuate and Secure the Area: If the spill is large, evacuate the immediate area and inform laboratory personnel.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE.
-
Contain the Spill: Use absorbent materials from the spill kit to contain the spill and prevent it from spreading.
-
Decontaminate:
-
For liquid spills, cover with absorbent material. Once absorbed, place the material in a sealed chemical waste container.
-
Clean the spill area with a neutralizing agent or a cleaning solution recommended by your EHS office.
-
For solid (lyophilized) peptide spills, carefully collect the powder and place it in a sealed waste container. Avoid creating dust.
-
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as chemical waste.[4]
-
Wash Hands Thoroughly: After the cleanup is complete, wash your hands thoroughly with soap and water.[8]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office as per your institution's protocol.[4]
IV. Visualization of the this compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scribd.com [scribd.com]
- 3. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 4. midwestpeptide.com [midwestpeptide.com]
- 5. lifetein.com [lifetein.com]
- 6. cosmicpeptides.com [cosmicpeptides.com]
- 7. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 8. abcepta.com [abcepta.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
